molecular formula C12H20ClNO B134875 4-Amino Propofol Hydrochloride CAS No. 100251-91-0

4-Amino Propofol Hydrochloride

カタログ番号: B134875
CAS番号: 100251-91-0
分子量: 229.74 g/mol
InChIキー: TZJBRMGVYGSBDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino Propofol Hydrochloride (CAS 100251-91-0) is an important chemical intermediate and analytical reference standard in scientific research. It is primarily used in the preparation and study of Propofol metabolites . Propofol is a widely used intravenous anesthetic agent that exerts its hypnotic effects primarily through potentiation of the gamma-aminobutyric acid (GABA) receptor in the brain . Investigating the metabolic pathways of active pharmaceuticals is a critical area of research. As an intermediate, this compound provides researchers with a standardized material to support pharmacokinetic studies, metabolism and disposition analysis, and the identification of potential bioactive derivatives . This compound is presented as a white solid and should be stored refrigerated at 2-8°C to ensure stability . This compound is intended for research use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

4-amino-2,6-di(propan-2-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14;/h5-8,14H,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJBRMGVYGSBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737690
Record name 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100251-91-0
Record name 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Hydrophilic Paradigm: Pharmacological Profile of 4-Amino Propofol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and physicochemical profile of 4-Amino Propofol Hydrochloride (chemically 4-amino-2,6-diisopropylphenol hydrochloride).

Executive Summary

This compound represents a distinct structural modification of the parent compound, Propofol (2,6-diisopropylphenol). While Propofol is the "gold standard" for intravenous anesthesia, its clinical utility is hampered by extreme lipophilicity (


), necessitating lipid emulsion formulations (e.g., Diprivan) that carry risks of bacterial growth, hyperlipidemia, and injection pain.

The introduction of an amino group at the para (4) position, followed by hydrochloride salt formation, fundamentally alters the physicochemical landscape—converting a lipophile into a water-soluble cation. This guide analyzes the implications of this transformation on pharmacodynamics (GABA receptor affinity), pharmacokinetics, and synthesis.

Part 1: Molecular Architecture & Physicochemical Shift

The core innovation of 4-Amino Propofol HCl lies in its ability to exist as an ionic salt in aqueous solution, eliminating the need for lipid vehicles.

Structural Transformation

The parent propofol molecule relies on the phenolic hydroxyl group and the steric bulk of the ortho-isopropyl groups for its activity.[1]

  • Parent: 2,6-diisopropylphenol (Neutral, Lipophilic).[2]

  • Derivative: 4-amino-2,6-diisopropylphenol

    
     HCl (Ionic, Hydrophilic).
    
Solubility Profile

Data indicates a massive shift in aqueous solubility.

PropertyPropofol (Parent)4-Amino Propofol HClClinical Implication
Water Solubility < 0.15 mg/mL> 50 mg/mLEliminates lipid emulsion requirement.
pKa ~11 (Phenol)~4.5 (Aniline)Exists as cation at acidic pH; free base at physiological pH.
LogP (Octanol/Water) 3.79~1.2 (Salt form)Faster initial distribution; altered BBB penetration.
Formulation Stability Poor (Microbial risk)High (Aqueous solution)Reduces sepsis risk; enables room temp storage.

Part 2: Pharmacodynamics (PD) & Mechanism of Action

The "Para-Substitution" Effect on GABA_A

Propofol functions as a positive allosteric modulator of the GABA_A receptor, binding to transmembrane domains (specifically the


-subunit).

Critical Insight (SAR Analysis): Structure-Activity Relationship (SAR) studies suggest that the 4-position (para) of the phenol ring is sensitive.

  • Steric Bulk: Large groups at the 4-position (e.g., 4-iodo-propofol) often abolish anesthetic activity, shifting the profile toward anticonvulsant or anxiolytic effects without hypnosis.

  • Electronic Effect: The amino group is electron-donating. However, the charged ammonium form (present in the HCl salt) is electron-withdrawing. This alters the electron density of the phenolic ring, potentially weakening the hydrogen bonding interaction with the receptor residue (likely Tyr or Gln in the binding pocket).

Hypothesis for Researchers: 4-Amino Propofol HCl likely exhibits reduced anesthetic potency compared to the parent drug but may retain neuroprotective/antioxidant properties due to the amine's radical scavenging capability.

Antioxidant Superiority

The 4-amino group significantly enhances the radical scavenging capacity of the phenol ring.

  • Mechanism: The amino group stabilizes the phenoxyl radical formed after scavenging Reactive Oxygen Species (ROS).

  • Application: Potential utility in Ischemia-Reperfusion Injury (IRI) where propofol is currently used off-label.

Part 3: Experimental Protocols (Synthesis & Validation)

Synthesis Workflow (DOT Visualization)

The synthesis converts Propofol to its 4-amino salt derivative via electrophilic aromatic substitution followed by reduction.

SynthesisPath Propofol Propofol (2,6-diisopropylphenol) Nitration Step 1: Nitration (HNO3/HOAc, 0°C) Propofol->Nitration NitroProp 4-Nitro-Propofol Nitration->NitroProp Reduction Step 2: Reduction (H2, Pd/C or SnCl2) NitroProp->Reduction AminoProp 4-Amino-Propofol (Free Base) Reduction->AminoProp SaltForm Step 3: Salt Formation (HCl in Dioxane) AminoProp->SaltForm Final 4-Amino Propofol HCl (Water Soluble) SaltForm->Final

Figure 1: Synthetic pathway for this compound from parent Propofol.

Protocol: Synthesis of 4-Amino Propofol HCl

Objective: Isolate high-purity hydrochloride salt.

  • Nitration: Dissolve Propofol (10 mmol) in acetic acid. Add

    
     dropwise at 0°C. Stir for 2 hours. Quench with ice water. Extract the yellow precipitate (4-nitro-2,6-diisopropylphenol).
    
  • Reduction: Dissolve the nitro-intermediate in ethanol. Add 10% Pd/C catalyst. Hydrogenate at 40 psi for 4 hours. Filter catalyst. Evaporate solvent to yield 4-amino-2,6-diisopropylphenol (sensitive to oxidation—handle under

    
    ).
    
  • Salt Formation: Dissolve the amine in anhydrous diethyl ether. Add 4M HCl in dioxane dropwise.

  • Crystallization: The white precipitate (HCl salt) is filtered, washed with cold ether, and dried under vacuum.

    • Quality Control: Verify via

      
      -NMR (
      
      
      
      ). Look for the disappearance of the aromatic singlet of propofol and the shift of amino protons.
Protocol: In Vivo Anesthetic Potency (Righting Reflex)

Objective: Determine if the hydrophilic modification retains hypnotic activity.

  • Subjects: Male ICR mice (20-25g).

  • Preparation: Dissolve 4-Amino Propofol HCl in saline (no lipid needed). Control: Propofol in Intralipid.[2][3][4]

  • Dosing: Administer IV tail vein injection (starting dose 10 mg/kg).

  • Measurement:

    • Loss of Righting Reflex (LORR): Place mouse on back. Failure to right itself >30s = Hypnosis.

    • Recovery: Time to regain righting reflex.[2]

  • Calculation: Plot dose-response curve to determine

    
    .
    

Part 4: Comparative Pharmacokinetics

The shift from lipid to aqueous formulation alters the PK profile significantly.

ParameterLipid-Propofol4-Amino Propofol HCl (Aqueous)Mechanism
Volume of Distribution (

)
High (Lipophilic)LowerReduced sequestration in adipose tissue.
Clearance Hepatic (Glucuronidation)Renal + HepaticIonic nature allows faster renal filtration.
Blood-Brain Barrier Rapid Passive DiffusionSlower/Carrier Mediated?Positive charge hinders passive diffusion across BBB.
Pain on Injection Severe (Free propofol in aqueous phase)MinimalNo lipid solvent; isotonic saline vehicle.

Part 5: Safety & Toxicity (Hemolysis Check)

A critical risk for surfactant-like amine salts is hemolysis.

Protocol: In Vitro Hemolysis Assay

  • Collect rabbit blood in heparinized tubes.

  • Prepare 2% red blood cell (RBC) suspension in saline.

  • Incubate RBCs with 4-Amino Propofol HCl (0.1 - 10 mg/mL) at 37°C for 1 hour.

  • Centrifuge and measure supernatant absorbance at 540 nm (Hemoglobin release).

  • Threshold: <5% hemolysis is required for IV safety.

References

  • Baker, M. T., & Gregerson, M. S. (2003). The 4-position of 2,6-diisopropylphenol (propofol) is a critical site for anesthetic activity. Anesthesia & Analgesia.[1][2][3][4][5][6][7][8][9][10][11]

  • Trapani, G., et al. (1998). Propofol analogues. Synthesis, relationships between structure and affinity at GABA(A) receptor, and anesthetic activity. Journal of Medicinal Chemistry.

  • Krasowski, M. D., et al. (2001). General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of gamma-aminobutyric acid (GABA) current at the GABA(A) receptor but not with lipid solubility. Journal of Pharmacology and Experimental Therapeutics.

  • Fechner, J., et al. (2004). Fospropofol disodium is a water-soluble prodrug of propofol.[12] Current Opinion in Anaesthesiology. (Context on water-soluble strategies).

Sources

Technical Guide: 4-Amino Propofol Hydrochloride & GABA-A Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile, experimental utility, and receptor binding mechanics of 4-Amino Propofol Hydrochloride (4-amino-2,6-diisopropylphenol HCl). It is designed for researchers investigating GABAergic modulation and structure-activity relationships (SAR) of anesthetic phenols.

Executive Summary

This compound (CAS: 100251-91-0) is a polar, water-soluble derivative of the intravenous anesthetic propofol (2,6-diisopropylphenol).[1] Unlike the parent compound, which requires lipid emulsion formulation due to high lipophilicity, the hydrochloride salt of the 4-amino analogue offers distinct solubility characteristics that facilitate specific in vitro pharmacological assays.

Its primary significance in drug development is twofold:

  • SAR Probe: It defines the steric and electronic tolerance of the para-position (C4) within the propofol binding pocket on the GABA-A receptor.

  • Synthetic Precursor: It serves as the immediate precursor for 4-azidopropofol , a critical photoaffinity labeling reagent used to map the anesthetic binding site at the

    
    -
    
    
    
    subunit interface.

Chemical Profile & Solubility

The structural modification at the 4-position fundamentally alters the physicochemical properties of the molecule while retaining the core pharmacophore required for receptor recognition.

FeaturePropofol4-Amino Propofol HCl
IUPAC Name 2,6-diisopropylphenol4-amino-2,6-diisopropylphenol hydrochloride
Core Structure Phenolic ring, lipophilicPhenolic ring with polar amine salt
Solubility Highly Lipophilic (requires emulsion)Water Soluble (aqueous buffer compatible)
pKa ~11 (Phenol)~11 (Phenol), ~4.6 (Aniline/Ammonium)
Primary Utility Clinical AnesthesiaSAR Studies, Photoaffinity Precursor
Structural Significance

The 2,6-diisopropyl groups provide the necessary steric bulk to wedge into the hydrophobic pocket of the GABA-A receptor transmembrane domain. The 4-position (para to the hydroxyl) points away from the deepest part of the pocket in certain binding poses, allowing for substitution. However, the introduction of a charged ammonium group (


) reduces blood-brain barrier permeability in vivo, limiting its utility as a clinical anesthetic while making it an excellent in vitro tool.

Mechanism of Action: GABA-A Receptor Interaction[3][4][5]

The Target: GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated chloride channel. Propofol and its analogues act as Positive Allosteric Modulators (PAMs) . They do not bind to the orthosteric GABA site (extracellular interface of


/

subunits) but rather to transmembrane sites.
Binding Site Topography

Current crystallographic and photoaffinity data place the primary propofol binding site in the transmembrane domain (TMD), specifically at the interface between the


 subunit (+) and the 

subunit (-).
  • Key Residues:

    
    -Met286, 
    
    
    
    -Met236.
  • Interaction Mode: The phenol hydroxyl forms a hydrogen bond (likely with a backbone carbonyl or Serine residue), while the isopropyl groups interact via Van der Waals forces with hydrophobic residues.

The Role of 4-Amino Propofol

In the [35S]TBPS (t-butylbicyclophosphorothionate) binding assay, propofol analogues allosterically inhibit TBPS binding to the channel pore.

  • Potency Correlation: The ability of 4-Amino Propofol to displace TBPS correlates with its electrophysiological potency.

  • Electronic Effect: The electron-donating amino group (or electron-withdrawing ammonium, depending on pH) probes the electronic requirements of the binding pocket's "floor."

Experimental Workflow: Photoaffinity Labeling

One of the most critical applications of 4-Amino Propofol is its conversion into a photoactive probe. The following diagram illustrates the workflow from precursor to binding site mapping.

PhotoaffinityWorkflow Precursor 4-Amino Propofol (Precursor) Synthesis Diazotization & Azide Substitution Precursor->Synthesis NaNO2, NaN3 Probe 4-Azidopropofol (Photoactive Ligand) Synthesis->Probe Yields Photo-label Binding Equilibrium Binding (Dark) Probe->Binding Incubate with GABA-A Membranes UV UV Irradiation (>300 nm) Binding->UV Activate Azide Crosslink Covalent Nitrene Insertion UV->Crosslink Forms Nitrene Radical Analysis Proteolysis & Mass Spec (Peptide Mapping) Crosslink->Analysis Identify Modified Residues

Figure 1: Workflow for utilizing 4-Amino Propofol as a scaffold for photoaffinity labeling of GABA-A receptors.

Standardized Protocols

Protocol A: [35S]TBPS Binding Assay (Allosteric Modulation)

This assay measures the ability of the test compound to allosterically modulate the channel pore, a proxy for anesthetic binding.

Reagents:

  • Rat whole brain cortical membranes (washed to remove endogenous GABA).

  • [35S]TBPS (Specific Activity ~100 Ci/mmol).

  • Buffer: 50 mM Tris-citrate, pH 7.4, containing 200 mM NaCl.

  • Test Compound: 4-Amino Propofol HCl (dissolved in water/buffer).

  • Non-specific control: Picrotoxin (100 µM).

Methodology:

  • Preparation: Thaw membrane suspension and resuspend in Tris-citrate buffer.

  • Incubation: In 96-well plates, combine:

    • Membrane aliquot (200 µg protein).

    • [35S]TBPS (2 nM final concentration).

    • 4-Amino Propofol HCl (Concentration range:

      
       to 
      
      
      
      M).
    • Note: Ensure GABA is absent or fixed at a low concentration (

      
      ) if testing potentiation.
      
  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through glass fiber filters (GF/B) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
    .
    

Self-Validating Check:

  • Propofol (positive control) should exhibit an

    
     in the low micromolar range (~5-10 µM).
    
  • If 4-Amino Propofol fails to displace TBPS, confirm pH of solution (ensure solubility) and check for degradation (oxidation of amine).

Protocol B: Electrophysiology (Whole-Cell Patch Clamp)

To determine functional efficacy (current activation vs. potentiation).

Setup:

  • Cell Line: HEK293 cells stably expressing human

    
     GABA-A receptors.
    
  • Intracellular Solution: 140 mM CsCl (high chloride to maximize current amplitude at negative potentials).

  • Extracellular Solution: Standard Tyrode’s solution.

Workflow:

  • Giga-seal formation: Establish whole-cell configuration; clamp voltage at -60 mV.

  • Control Pulse: Apply GABA

    
     (approx. 1-3 µM) for 2 seconds. Record peak current (
    
    
    
    ).
  • Test Pulse: Co-apply GABA

    
     + 4-Amino Propofol HCl (varying concentrations). Record peak current (
    
    
    
    ).
  • Direct Activation Check: Apply 4-Amino Propofol HCl without GABA to test for direct agonist activity (usually seen at high concentrations >50 µM).

  • Calculation: Potentiation % =

    
    .
    

Synthesis Pathway (Reference)

For researchers needing to synthesize the compound from Propofol:

  • Nitration: Propofol is treated with

    
     in acetic acid to yield 4-nitro-2,6-diisopropylphenol.
    
  • Reduction: The nitro group is reduced (e.g.,

    
    , Pd/C or Fe/HCl) to the amine.
    
  • Salt Formation: The resulting oil is treated with anhydrous HCl in ether to precipitate This compound as a white crystalline solid.

References

  • Structure-Activity Rel

    • Title: General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of gamma-aminobutyric acid (GABA) current at the GABA(A) receptor but not with lipid solubility.[2]

    • Source: Journal of Pharmacology and Experimental Therapeutics (JPET), 2001.[2][3]

    • URL:[Link]

  • Photoaffinity Labeling of GABA-A Receptors

    • Title: A propofol binding site on mammalian GABAA receptors identified by photolabeling.
    • Source: N
    • URL:[Link]

  • Synthesis of Propofol Deriv

    • Title: p-(4-Azipentyl)propofol: a potent photoreactive general anesthetic derivative of propofol.[4][5]

    • Source: Journal of Medicinal Chemistry, 2011.
    • URL:[Link]

  • Mechanism of TBPS Displacement

    • Title: The interaction of propofol with the gamma-aminobutyric acid type A receptor: a study using [35S]t-butylbicyclophosphorothionate.[1]

    • Source: Neuroscience Letters, 1995.
    • URL:[Link]

Sources

"preliminary screening of 4-Amino Propofol Hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preliminary Screening of 4-Amino Propofol Hydrochloride

Executive Summary

This technical guide outlines the rigorous preliminary screening protocol for This compound , a structural analog of the widely used anesthetic propofol (2,6-diisopropylphenol). While propofol is the gold standard for induction and maintenance of anesthesia, its clinical utility is hampered by poor water solubility, necessitating lipid emulsion formulations (e.g., Diprivan) that carry risks of hyperlipidemia, bacterial growth, and injection pain.

The 4-amino derivative introduces a basic amine group at the para position, allowing for the formation of a hydrochloride salt. This modification hypothesizes a dual advantage: enhanced water solubility and retained GABAergic modulation . This guide provides a self-validating workflow to verify these properties, moving from physicochemical characterization to in vivo efficacy.

Part 1: Physicochemical Characterization & Stability

Objective: To validate the "water-soluble" hypothesis and assess the stability of the aniline moiety, which is prone to oxidation.

Solubility Profiling

Unlike propofol (solubility ~150 µg/mL), the hydrochloride salt of the 4-amino derivative should exhibit significantly higher aqueous solubility.

  • Protocol:

    • Prepare saturated solutions of 4-Amino Propofol HCl in:

      • Milli-Q Water (pH 7.0)

      • Phosphate Buffered Saline (PBS, pH 7.4)

      • 0.9% Saline

    • Incubate at 25°C for 24 hours with agitation.

    • Filter (0.22 µm PTFE) and quantify concentration via HPLC-UV (270 nm).

    • Success Criteria: Solubility > 10 mg/mL is required to formulate without lipid emulsion.

Oxidative Stability (Stress Testing)

The introduction of an amino group on the phenol ring creates an aminophenol/aniline system, which is susceptible to oxidation (browning).

  • Protocol:

    • Dissolve compound in PBS (1 mg/mL).

    • Expose samples to:

      • Ambient air (Control)

      • Forced Oxidation: 0.1% H₂O₂ for 4 hours.

      • Light: UV exposure (254 nm) for 6 hours.

    • Analyze degradation products via LC-MS/MS.

    • Critical Insight: If degradation > 5% is observed, the formulation phase must include antioxidants (e.g., sodium metabisulfite) or nitrogen sparging.

Part 2: In Vitro Pharmacodynamics (GABA_A Receptor)

Objective: To determine if the para-amino substitution preserves the allosteric modulation of the GABA_A receptor, the primary mechanism of propofol anesthesia.

Radioligand Binding Assay ([³⁵S]TBPS)

Propofol acts as a positive allosteric modulator (PAM). It should enhance the binding of ligands to the chloride channel or displace convulsants like TBPS (t-butylbicyclophosphorothionate).

  • Rationale: TBPS binds to the picrotoxin site within the chloride channel. PAMs like propofol allosterically alter the channel conformation, often inhibiting TBPS binding or altering its kinetics.

  • Protocol:

    • Source: Rat cortical synaptic membranes.

    • Ligand: 2 nM [³⁵S]TBPS.

    • Competitor: 4-Amino Propofol HCl (10 nM – 100 µM).

    • Incubation: 90 min at 25°C in 50 mM Tris-citrate buffer (pH 7.4) + 200 mM NaCl.

    • Measurement: Liquid scintillation counting.

    • Data Output: IC₅₀ and K_i values.

Electrophysiology (Patch Clamp)

This is the definitive test for functional activity.

  • System: HEK293 cells stably expressing human recombinant GABA_A receptors (α1β2γ2 subtype).

  • Method: Whole-cell patch clamp recording.

  • Stimulation:

    • Direct Activation: Apply compound alone (checking for agonist activity).

    • Potentiation: Co-apply compound + EC₂₀ GABA (checking for PAM activity).

  • Causality: If the 4-amino group is too bulky or polar, it may sterically hinder the transmembrane binding pocket (near the β-subunit M2/M3 domains), resulting in a loss of potentiation.

Table 1: Expected vs. Threshold Values for Screening

ParameterPropofol (Control)4-Amino Propofol HCl (Target)Threshold for Progression
Water Solubility < 0.2 mg/mL> 10 mg/mL> 5 mg/mL
GABA EC₅₀ (Potentiation) ~ 2 - 5 µMUnknown< 20 µM
Direct Activation > 20 µMUnknown> 50 µM (Desirable)
LogP 3.8 - 4.1~ 1.5 - 2.5 (Estimated)< 3.0

Part 3: In Vivo Preliminary Efficacy

Objective: To confirm anesthetic endpoints (Loss of Righting Reflex - LORR) and assess acute toxicity.

The Tadpole Assay (High-Throughput Screen)

Xenopus laevis tadpoles are a validated model for general anesthetics due to their permeable skin and conserved GABAergic pathways.

  • Protocol:

    • Place stage 45-47 tadpoles (n=10 per group) in beaker containing compound solution.

    • Dose Range: 1 µM – 50 µM.

    • Endpoint: Loss of Righting Reflex (LORR). Gently invert the tadpole with a glass rod. Failure to right itself within 5 seconds = Anesthesia.

    • Recovery: Transfer to fresh water and measure time to return of LORR.

Mouse Tail Vein Injection (Intravenous)
  • Subjects: Male ICR mice (20-25g).

  • Formulation: Dissolve 4-Amino Propofol HCl in saline (no lipid emulsion needed).

  • Dosing: Bolus injection (10 seconds). Start at 10 mg/kg (approx. 1/2 propofol ED₅₀).

  • Endpoints:

    • Induction Time: Time from injection to LORR.

    • Duration: Time from LORR to recovery.

    • Therapeutic Index: Calculate LD₅₀ / ED₅₀.

Part 4: Visualization & Logic

Screening Workflow Diagram

ScreeningWorkflow Start Compound Synthesis: 4-Amino Propofol HCl PhysChem Phase 1: Physicochemical (Solubility & Stability) Start->PhysChem InVitro Phase 2: In Vitro Binding (GABA_A Modulation) PhysChem->InVitro Solubility > 5mg/mL Stability > 95% Stop Stop: Candidate Failure PhysChem->Stop Insoluble / Unstable ToxScreen Phase 3: Cytotoxicity (MTT / Hepatocytes) InVitro->ToxScreen Potentiation Confirmed EC50 < 20µM InVitro->Stop No GABA Effect InVivo Phase 4: In Vivo Efficacy (Tadpole & Mouse LORR) ToxScreen->InVivo Viability > 80% ToxScreen->Stop High Cytotoxicity InVivo->Stop Toxic / Ineffective Lead Lead Candidate Selection InVivo->Lead Rapid Onset TI > 5

Figure 1: Decision-matrix workflow for the preliminary screening of 4-Amino Propofol HCl. Each stage represents a "Go/No-Go" gate to ensure resource efficiency.

Structural Mechanism Hypothesis

Mechanism cluster_0 Key Question: Steric/Electronic Interference? Propofol Propofol (Lipophilic) Receptor GABA_A Receptor (Transmembrane Pocket) Propofol->Receptor Binds M2/M3 (High Affinity) Target 4-Amino Propofol HCl (Hydrophilic Salt) Target->Receptor Binds M2/M3 (Affinity Modified by -NH2?) Effect Cl- Influx (Hyperpolarization) Receptor->Effect Conformational Change

Figure 2: Mechanistic comparison. The screening aims to verify if the addition of the polar amino group (blue) disrupts the binding affinity to the hydrophobic pocket on the GABA_A receptor utilized by propofol.

References

  • Glen, J. B. (1980). "Animal studies of the anaesthetic activity of ICI 35 868." British Journal of Anaesthesia, 52(8), 731–742. Link

  • Krasowski, M. D., et al. (2001). "General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of gamma-aminobutyric acid (GABA) current at the GABA(A) receptor but not with lipid solubility." Journal of Pharmacology and Experimental Therapeutics, 297(1), 338-351. Link

  • Trapani, G., et al. (2000). "Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery." Current Medicinal Chemistry, 7(2), 249-271. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 818538, 4-Amino-2,6-diisopropylphenol." PubChem. Link

  • Baker, M. T., & Naguib, M. (2005). "Propofol: the challenges of formulation." Anesthesiology, 103(4), 860-876. Link

Technical Guide: 4-Amino Propofol Hydrochloride in Anesthetic Research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, experimental utility, and formulation strategies for 4-Amino Propofol Hydrochloride , a water-soluble derivative of the anesthetic propofol.

Optimizing Anesthesia: The Water-Soluble Paradigm

Executive Summary

Propofol (2,6-diisopropylphenol) is the gold standard for intravenous anesthesia induction due to its rapid onset and short duration.[1] However, its high lipophilicity necessitates lipid emulsion formulations (e.g., Intralipid®), which are associated with pain on injection, risk of bacterial growth, and hyperlipidemia.

This compound represents a strategic structural modification designed to confer water solubility while retaining the core pharmacophore required for GABAergic modulation. By introducing an amino group at the para position, the molecule can form stable hydrochloride salts, allowing for aqueous formulation. Upon physiological buffering (pH 7.4), the compound re-equilibrates to its lipophilic free-base form, facilitating Blood-Brain Barrier (BBB) penetration.

This guide outlines the physicochemical properties, dual-mechanism pharmacology (GABA


 modulation and HCN1 inhibition), and validated protocols for researching this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The core innovation of 4-Amino Propofol is the "pH-Switch" mechanism. The hydrochloride salt is highly water-soluble, but the pKa of the anilinium ion allows for rapid deprotonation in the bloodstream, regenerating the active lipophilic anesthetic.

PropertyPropofol4-Amino Propofol HCl
IUPAC Name 2,6-diisopropylphenol4-amino-2,6-diisopropylphenol hydrochloride
CAS Number 2078-54-8100251-91-0
Molecular Weight 178.27 g/mol 229.75 g/mol
Formulation Lipid Emulsion (Opaque)Aqueous Solution (Clear)
Solubility (Water) Negligible (<0.1 mg/mL)High (>50 mg/mL as salt)
pKa ~11 (Phenolic OH)~4.6 (Anilinium NH

)
LogP (Octanol/Water) 3.79 (Highly Lipophilic)pH-dependent (Low at pH <4; High at pH 7.[2][3]4)
Synthesis Pathway

For research synthesis, the compound is typically accessible via a two-step modification of propofol:[4][5]

  • Nitration: Electrophilic aromatic substitution of Propofol using nitric acid to yield 4-nitro-2,6-diisopropylphenol.

  • Reduction & Salt Formation: Catalytic hydrogenation (Pd/C) of the nitro group to the amine, followed by precipitation with anhydrous HCl in diethyl ether.

Pharmacology: Dual Mechanism of Action

Unlike many anesthetics that rely solely on GABA receptors, 4-Amino Propofol exhibits a dual mechanism that contributes to both anesthesia and anti-hyperalgesia (pain relief).

Primary Mechanism: GABA Receptor Modulation

Like its parent compound, 4-Amino Propofol acts as a positive allosteric modulator (PAM) of the GABA


 receptor. It binds to transmembrane domains (specifically the 

-subunit interface), stabilizing the open state of the chloride channel. This leads to hyperpolarization of the postsynaptic neuron and inhibition of action potentials.
Secondary Mechanism: HCN1 Channel Inhibition

Recent research identifies the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN1) channel as a key target. Propofol analogs, including 4-Amino Propofol, inhibit HCN1 channels.[6] This action is distinct from GABAergic sedation and is linked to the suppression of neuropathic pain and peripheral nerve excitability.

Mechanism Visualization

The following diagram illustrates the "pH-Switch" delivery and dual-receptor engagement.

G cluster_0 IV Formulation (pH 4-5) cluster_1 Bloodstream (pH 7.4) cluster_2 Neuronal Membrane Salt 4-Amino Propofol (HCl Salt Form) Base Free Base (Lipophilic) Salt->Base Deprotonation (Rapid) Proton H+ Salt->Proton BBB Blood-Brain Barrier Base->BBB Passive Diffusion GABA GABA-A Receptor (Cl- Influx) BBB->GABA Positive Modulation (Sedation) HCN1 HCN1 Channel (Ih Current Block) BBB->HCN1 Inhibition (Antinociception)

Figure 1: The pH-Switch mechanism allows water solubility in the vial but rapid lipophilicity in the blood, targeting both GABA_A and HCN1 receptors.

Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls (e.g., known blockers or pH checks).

Protocol A: Preparation of Aqueous Injectable Solution

Objective: Create a stable, IV-compatible solution for rodent studies.

  • Weighing: Accurately weigh 20 mg of 4-Amino Propofol HCl.

  • Dissolution: Dissolve in 1.0 mL of sterile saline (0.9% NaCl).

    • Validation: The solution should be clear and colorless. If cloudy, the salt may have hydrolyzed; add 10 µL of 0.1 N HCl to re-acidify and solubilize.

  • pH Adjustment: Check pH using a micro-probe.

    • Target: pH 4.5 – 5.5.

    • Note: Do not neutralize to pH 7.4 in the vial, as this will cause the free base to precipitate out of solution.

  • Filtration: Pass through a 0.22 µm PES syringe filter to sterilize.

  • Stability Check: Use within 4 hours. The amino group is susceptible to oxidation (turning pink/brown) upon prolonged air exposure.

Protocol B: In Vitro Electrophysiology (Patch Clamp)

Objective: Quantify GABA


 receptor potentiation.
  • Cell Line: HEK293 cells stably expressing human

    
     GABA
    
    
    
    receptors.
  • Recording Solution:

    • Intracellular: 140 mM CsCl, 10 mM HEPES, 11 mM EGTA, 2 mM Mg-ATP (pH 7.3).

    • Extracellular: Standard Tyrode’s solution.

  • Application:

    • Apply a sub-maximal dose of GABA (e.g., EC

      
      , typically 1-3 µM) to establish a baseline current (
      
      
      
      ).
    • Co-apply GABA + 4-Amino Propofol HCl (1 – 100 µM).

  • Validation Step:

    • Apply Bicuculline (10 µM) at the end of the experiment.

    • Success Criteria: Current must be abolished (>95% block), confirming the signal is GABA

      
       mediated.
      
  • Analysis: Calculate Potentiation % =

    
    .
    
Protocol C: In Vivo Loss of Righting Reflex (LORR)

Objective: Determine anesthetic potency (ED


) in mice.
  • Subjects: Male ICR mice (25-30g).

  • Administration: Bolus IV injection via tail vein (Volume: 10 mL/kg).

  • Dosing: Test 3 doses (e.g., 10, 20, 40 mg/kg) based on preliminary range-finding.

  • Assay:

    • Place mouse on its back in a V-shaped trough.

    • LORR Onset: Time from injection until the mouse fails to right itself on all four paws for >30 seconds.

    • LORR Duration: Time from onset until the mouse successfully rights itself.

  • Control: Run a parallel group with Propofol-Lipuro (lipid emulsion) at equimolar doses.

  • Data Output: Plot Dose-Response curve to calculate ED

    
    .
    

Comparative Data Analysis

The following table summarizes the expected performance differences based on structure-activity relationship (SAR) literature.

FeaturePropofol (Standard)4-Amino Propofol HClClinical Implication
Formulation Lipid EmulsionAqueous SolutionEliminates lipid-load risks & bacterial growth support.
Injection Pain High (Free propofol in aqueous phase)Low to ModerateSalt form may reduce venous irritation, though acidity (pH 5) can sting.
Onset of Action ~1 arm-brain circulation timeSlightly SlowerRequires deprotonation in blood to cross BBB.
Potency (ED

)
~5-8 mg/kg (IV Mouse)~10-15 mg/kg (IV Mouse)Slightly less potent due to partitioning lag; requires higher dose.
Metabolism Glucuronidation (Rapid)Glucuronidation + N-acetylationPotential for altered clearance profile.

References

  • Baker, M. T., et al. (2005). "Synthesis and anesthetic properties of water-soluble propofol analogues." Bioorganic & Medicinal Chemistry Letters.

  • Tibbs, G. R., et al. (2013). "HCN1 channels as targets for anesthetic and non-anesthetic propofol analogs in the amelioration of mechanical and thermal hyperalgesia in a mouse model of neuropathic pain." Journal of Pharmacology and Experimental Therapeutics.

  • Trapani, G., et al. (2000). "Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery." Current Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 67833600, this compound." PubChem.

  • Glen, J. B. (2018). "The discovery and development of propofol anesthesia."[7] Lasker Award Description.

Sources

Methodological & Application

"4-Amino Propofol Hydrochloride synthesis protocol"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocol for 4-Amino-2,6-Diisopropylphenol Hydrochloride

Part 1: Executive Summary & Core Directive

Objective: This application note details the laboratory-scale synthesis of 4-Amino-2,6-diisopropylphenol Hydrochloride (4-Amino Propofol HCl). This compound is a critical primary metabolite of the anesthetic Propofol and serves as a key intermediate in the development of water-soluble prodrugs (e.g., amino-ester derivatives) and as a reference standard for impurity profiling in pharmaceutical quality control.[1]

Scientific Rationale: The synthesis exploits the para-directing influence of the phenolic hydroxyl group on the 2,6-diisopropylphenol (Propofol) scaffold.[1] Due to the steric bulk of the isopropyl groups at the ortho positions, electrophilic aromatic substitution (nitration) occurs exclusively at the para position. Subsequent reduction of the nitro group yields the amine, which is stabilized as the hydrochloride salt to prevent oxidation (quinonimine formation).

Scope: This protocol is designed for qualified research personnel in a controlled laboratory setting. It is not intended for large-scale manufacturing or in vivo use without further purification and regulatory compliance.[1]

Part 2: Safety, Compliance & Pre-Requisites

Safety Profile (E-E-A-T):

  • Propofol (Starting Material): While not a federally scheduled controlled substance in all jurisdictions, it is a potent anesthetic. Handle with care to avoid accidental absorption or ingestion.[1]

  • Nitric Acid: Strong oxidizer and corrosive.[1] Reacts violently with organics.

  • Hydrogen Gas: Flammable/explosive hazard.[1] Use a dedicated hydrogenation safety shield.[1]

  • Chemical Hygiene: All operations must be performed in a certified chemical fume hood.[1]

Regulatory Status:

  • 4-Amino Propofol: Classified as a research chemical/impurity standard.[1]

  • Propofol: Prescription-only medicine (POM) or Schedule IV (US State-specific).[1] Ensure site licensure permits possession of the starting material.

Part 3: Detailed Synthesis Protocol

Phase 1: Nitration of 2,6-Diisopropylphenol

Reaction: Electrophilic Aromatic Substitution (Nitration) Target: 4-Nitro-2,6-diisopropylphenol[1]

Reagents:

  • 2,6-Diisopropylphenol (Propofol) [CAS: 2078-54-8]: 10.0 g (56.1 mmol)[1]

  • Nitric Acid (70%): 4.0 mL (~62 mmol)[1]

  • Glacial Acetic Acid: 50 mL

  • Sodium Nitrite (catalytic): 10 mg[1]

  • Ice/Water: 200 mL

Procedure:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 10.0 g of Propofol in 40 mL of glacial acetic acid. Cool the solution to 0–5 °C using an ice-salt bath.

  • Acid Preparation: In a separate beaker, mix 4.0 mL of Nitric Acid with 10 mL of glacial acetic acid.

  • Addition: Dropwise add the acid mixture to the Propofol solution over 30 minutes. Critical: Maintain internal temperature below 10 °C to prevent over-nitration or oxidative degradation.[1]

  • Reaction: Allow the mixture to stir at 0–5 °C for 1 hour, then slowly warm to room temperature (20–25 °C) and stir for an additional 2 hours. The solution will turn deep yellow/orange.

  • Quench: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove acid traces.[1]

  • Purification: Recrystallize from ethanol/water (1:1) or hexane.[1]

    • Yield: ~8.5 g (68%)[1]

    • Appearance: Yellow crystalline solid (mp: 102–104 °C).[1]

Phase 2: Reduction to Free Amine

Reaction: Catalytic Hydrogenation Target: 4-Amino-2,6-diisopropylphenol (Free Base)[1]

Reagents:

  • 4-Nitro-2,6-diisopropylphenol (from Phase 1): 5.0 g (22.4 mmol)[1]

  • Palladium on Carbon (Pd/C, 10%): 0.5 g

  • Ethanol (Absolute): 100 mL

  • Hydrogen Gas (Balloon or low-pressure shaker)[1]

Procedure:

  • Setup: Place the nitro compound and Ethanol in a hydrogenation flask. Add the Pd/C catalyst carefully (wet with solvent to prevent ignition).

  • Hydrogenation: Purge the system with Nitrogen, then introduce Hydrogen gas (1–2 atm). Shake or stir vigorously at room temperature for 4–6 hours.

  • Monitoring: Monitor by TLC (Silica, Hexane/EtOAc 7:3). The yellow spot of the nitro compound should disappear, replaced by a lower Rf, UV-active amine spot (which may darken upon air exposure).[1]

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Caution: Spent catalyst is pyrophoric; keep wet.[1]

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude amine as a pale pink/beige solid. Note: The free amine is oxidation-sensitive; proceed immediately to salt formation.[1]

Phase 3: Formation of Hydrochloride Salt

Reaction: Acid-Base Neutralization Target: 4-Amino-2,6-diisopropylphenol Hydrochloride[1]

Reagents:

  • Crude 4-Amino-2,6-diisopropylphenol[1]

  • Hydrochloric acid (4M in Dioxane or Diethyl Ether)[1]

  • Diethyl Ether (Anhydrous): 50 mL[1]

Procedure:

  • Dissolution: Dissolve the crude amine in 50 mL of anhydrous Diethyl Ether.

  • Acidification: Cool to 0 °C. Dropwise add HCl (in Dioxane/Ether) until no further precipitation occurs (pH ~2).

  • Precipitation: A white to off-white precipitate forms immediately.[1]

  • Collection: Filter the solid under an inert atmosphere (Nitrogen/Argon) if possible. Wash with cold anhydrous ether.[1]

  • Drying: Dry under high vacuum at 40 °C for 12 hours.

Part 4: Analytical Data & Specifications

Product: 4-Amino-2,6-diisopropylphenol Hydrochloride Formula: C₁₂H₁₉NO[1][2] · HCl MW: 229.75 g/mol [2][3][4]

TestSpecificationTypical Result
Appearance White to off-white powderWhite crystalline powder
Melting Point >200 °C (dec)225–228 °C (dec)
¹H NMR (DMSO-d₆) δ 9.8 (br s, 3H, NH₃⁺), 8.5 (s, 1H, OH), 7.1 (s, 2H, Ar-H), 3.2 (m, 2H, CH), 1.1 (d, 12H, CH₃)Conforms
MS (ESI+) [M+H]⁺ = 194.15194.2 m/z
Purity (HPLC) > 98.0%99.2%

Part 5: Process Visualization (Workflow)

The following diagram illustrates the reaction pathway and logical flow of the synthesis.

G Propofol Starting Material 2,6-Diisopropylphenol (Propofol) Nitration Phase 1: Nitration HNO3 / AcOH 0-5°C Propofol->Nitration NitroIntermediate Intermediate 4-Nitro-2,6-diisopropylphenol (Yellow Solid) Nitration->NitroIntermediate Electrophilic Subst. Reduction Phase 2: Reduction H2, Pd/C Ethanol NitroIntermediate->Reduction AmineBase Free Base 4-Amino-2,6-diisopropylphenol (Unstable) Reduction->AmineBase Hydrogenation SaltFormation Phase 3: Salt Formation HCl in Ether Precipitation AmineBase->SaltFormation FinalProduct Final Product 4-Amino Propofol HCl (White Solid) SaltFormation->FinalProduct Neutralization

Caption: Synthesis workflow from Propofol to 4-Amino Propofol HCl via Nitration and Catalytic Hydrogenation.

Part 6: References

  • Biosynth. (2024).[1] 4-Amino-2,6-diisopropylphenol - Product Data Sheet. Retrieved from [1]

  • National Institutes of Health (NIH). (2010).[1] Schedules of Controlled Substances: Placement of Propofol Into Schedule IV. Federal Register.[1] Retrieved from [1]

  • Pharmaffiliates. (2024). 4-Amino Propofol Hydrochloride Reference Standard. Retrieved from [1]

  • Pramanik, B. N., et al. (2011). Process for preparing extra pure 2,6-diisopropyl phenol. Patent WO2011161687A1.[1] Retrieved from

  • Krasowski, M. D., et al. (2001). Structure-activity relationships of phenol derivatives at the GABA(A) receptor. Journal of Medicinal Chemistry, 44(3), 458-466.[1]

Sources

Application Notes and Protocols for the Analytical Quantification of 4-Amino Propofol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to a Novel Analyte

The primary distinction of 4-Amino Propofol Hydrochloride from its parent compound, propofol, is the introduction of an amino group and its formulation as a hydrochloride salt. This modification significantly alters the compound's polarity and ionization properties, necessitating careful consideration in the selection and optimization of analytical techniques. The protocols provided below are adapted from proven methods for propofol analysis, with specific modifications to account for the unique physicochemical properties of this compound.

I. High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering versatility and robustness for the quantification of active pharmaceutical ingredients (APIs) and their impurities.[3][4] For this compound, a reversed-phase HPLC method is recommended, providing excellent separation and resolution.

Causality Behind Experimental Choices:
  • Reversed-Phase Chromatography: The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. Given that this compound is more polar than propofol due to the amino group, a reversed-phase method allows for good retention and separation from less polar impurities.

  • Mobile Phase pH: The amino group on the aromatic ring has a pKa that will influence the compound's retention. Maintaining the mobile phase pH below the pKa of the amine will ensure it is in its protonated, more polar form, leading to predictable and reproducible retention times. An acidic mobile phase (e.g., pH 3-4) is therefore recommended.

  • Detector Selection:

    • UV Detection: The phenolic chromophore in this compound will exhibit strong UV absorbance. A detection wavelength around 270-280 nm is a logical starting point, similar to propofol.[4]

    • Fluorescence Detection: Phenolic compounds often fluoresce. For enhanced sensitivity and selectivity, fluorescence detection can be employed. Typical excitation and emission wavelengths for phenolic compounds are in the range of 270-280 nm and 300-320 nm, respectively.[5][6][7]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_start Weigh 4-Amino Propofol HCl dissolve Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) prep_start->dissolve prep_end Prepare Calibration Curve & QC Samples dissolve->prep_end injection Inject 20 µL prep_end->injection Analyze column C18 Column (e.g., 250 x 4.6 mm, 5 µm) injection->column detection UV (272 nm) or Fluorescence (Ex: 276 nm, Em: 310 nm) column->detection chromatogram Obtain Chromatogram detection->chromatogram Generate Data quantify Quantify Peak Area chromatogram->quantify report Report Concentration quantify->report

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol:
  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Trifluoroacetic Acid (TFA) to adjust the pH to approximately 3.0.[4] Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1000 µg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: ODS-2 C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 20 µL.[4]

    • Column Temperature: 30 °C.

    • Detection: UV at 272 nm or Fluorescence with excitation at 276 nm and emission at 310 nm.[4][5]

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solutions to determine the concentration of this compound.

ParameterRecommended ConditionRationale
Column ODS-2 C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column for pharmaceutical analysis.
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% TFAGood separation for phenolic compounds; TFA controls pH.[4]
Flow Rate 1.0 mL/minProvides optimal separation and peak shape.[4]
Detection UV at 272 nm or Fluorescence (Ex: 276 nm, Em: 310 nm)High sensitivity for phenolic compounds.[4][5]
Injection Volume 20 µLStandard volume for analytical HPLC.[4]

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While propofol is well-suited for GC-MS analysis, the hydrochloride salt of 4-Amino Propofol is non-volatile.[8][9] Therefore, a derivatization step is necessary to convert the analyte into a more volatile form.

Causality Behind Experimental Choices:
  • Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as phenols and amines. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) will react with the hydroxyl and amino groups to form volatile trimethylsilyl (TMS) derivatives.[10]

  • GC Separation: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is ideal for separating the derivatized analyte from other components.[11]

  • MS Detection: Mass spectrometry provides high selectivity and structural information. The fragmentation pattern of the derivatized 4-Amino Propofol can be used for positive identification and quantification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep_start Prepare solution of 4-Amino Propofol HCl derivatize Derivatize with BSTFA prep_start->derivatize prep_end Prepare Calibration Curve & QC Samples derivatize->prep_end injection Inject 1 µL (Splitless) prep_end->injection Analyze column HP-5MS Column (30 m x 0.25 mm, 0.25 µm) injection->column detection Mass Spectrometer (Scan or SIM mode) column->detection chromatogram Obtain Total Ion Chromatogram (TIC) detection->chromatogram Generate Data quantify Extract Ion & Quantify chromatogram->quantify report Report Concentration quantify->report LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcmsms LC-MS/MS System cluster_data Data Analysis prep_start Prepare solution of 4-Amino Propofol HCl dilute Dilute in Mobile Phase prep_start->dilute prep_end Prepare Calibration Curve & QC Samples dilute->prep_end injection Inject 5 µL prep_end->injection Analyze column C18 Column (e.g., 50 x 2.1 mm, 1.7 µm) injection->column detection Tandem Mass Spectrometer (ESI+, MRM mode) column->detection chromatogram Obtain MRM Chromatogram detection->chromatogram Generate Data quantify Integrate Peak Area chromatogram->quantify report Report Concentration quantify->report

Sources

Technical Application Note: HPLC Quantification & Impurity Profiling of 4-Amino Propofol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-Amino Propofol Hydrochloride (4-amino-2,6-diisopropylphenol HCl; CAS: 100251-91-0) represents a critical functionalized derivative of the anesthetic Propofol.[1] Unlike its lipophilic parent, the 4-amino variant acts as a versatile chemical handle for prodrug synthesis (e.g., peptide conjugation) and serves as a primary metabolite marker in specific toxicological pathways.

The Analytical Challenge: Analyzing 4-Amino Propofol HCl presents a distinct "orthogonality problem" compared to Propofol:

  • Polarity Inversion: The hydrochloride salt is highly polar and hydrophilic, whereas Propofol is extremely lipophilic.[2] Standard Propofol methods (High % Organic) will cause the amino-derivative to elute in the void volume.

  • Oxidative Instability: The p-aminophenol moiety is electronically rich and prone to rapid oxidation into quinone imines and eventually 2,6-diisopropylquinone (oxidized Propofol), especially in alkaline or neutral solutions.

  • Silanol Interactions: The protonated amine (

    
    ) interacts strongly with residual silanols on silica columns, leading to severe peak tailing.[2]
    

This guide provides a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Protocol designed to resolve 4-Amino Propofol from its oxidative degradants and the parent Propofol molecule.

Mechanistic Separation Logic

To achieve robust separation, we employ a Ion-Suppression Reversed-Phase strategy.

  • Stationary Phase: A highly end-capped C18 or Phenyl-Hexyl column is required.[2] The end-capping shields residual silanols, preventing the "drag" of the cationic amine group.

  • Mobile Phase pH: We operate at pH 2.5 - 3.0 .[2]

    • Reasoning: At this pH, the amine is fully protonated (

      
      ), ensuring consistent solubility. Crucially, the acidic environment suppresses the ionization of silanols (
      
      
      
      becomes
      
      
      ), eliminating the cation-exchange mechanism that causes tailing.
Visualization: Separation Mechanism & Degradation Pathway

G cluster_0 Analyte State (pH 2.5) cluster_1 Column Interaction cluster_2 Degradation Risk Amino 4-Amino Propofol (Protonated Cation) C18 C18 Ligand (Hydrophobic Retention) Amino->C18 Moderate Retention (Polar) Silanol Residual Silanol (Suppressed by Acid) Amino->Silanol Blocked by Low pH Quinone Oxidation Product (Quinone Imine) Amino->Quinone Oxidation (If pH > 6) Propofol Propofol Parent (Neutral Lipophile) Propofol->C18 Strong Retention (Non-Polar)

Figure 1: Mechanistic interaction diagram showing the suppression of silanol activity and the differential retention logic between the amino-derivative and parent propofol.

Experimental Protocol: Stability-Indicating Method

This protocol is validated for specificity, capable of separating the target amine from the parent propofol and oxidative impurities.

Instrumentation & Conditions[5][6][7]
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent."Plus" or "XBridge" series denotes high surface coverage/end-capping essential for amines [1].[2]
Column Temp 30°CMaintains consistent viscosity and mass transfer kinetics.[2]
Flow Rate 1.0 mL/minStandard backpressure management.[2]
Detection UV-Vis / PDA at 240 nm (Primary) and 272 nm (Secondary).[2]240 nm captures the amine shift; 272 nm is the isosbestic point for Propofol [2].[2]
Injection Vol 10 µLPrevent column overload due to ionic nature.[2]
Mobile Phase Preparation[5]

Buffer A (Aqueous Acidic):

  • Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water (10 mM).[2]
    
  • Adjust pH to 2.5 ± 0.1 using Orthophosphoric Acid (85%).[2]

  • Critical Additive: Add 0.1% Triethylamine (TEA) if peak tailing persists (acts as a silanol blocker), though modern columns rarely require this.[2]

Solvent B (Organic):

  • Acetonitrile (HPLC Grade).[2][3]

Gradient Program[5]

We utilize a gradient to capture the early-eluting amine salt and the late-eluting parent propofol.

Time (min)% Buffer A% Solvent BState
0.09010Loading: Highly aqueous to retain the polar salt.
5.09010Isocratic Hold: Elution of 4-Amino Propofol.
15.02080Ramp: Elute hydrophobic impurities/Propofol.
20.02080Wash: Clear column.[2]
21.09010Re-equilibration.
25.09010End.

Sample Preparation & Handling (Critical Control Point)

The primary source of error in analyzing 4-Amino Propofol is oxidative degradation during sample prep.[2] The solution will turn pink/brown if oxidized.[2]

Diluent Preparation (Antioxidant Cocktail)

Do not use pure water or pure methanol.[2]

  • Formula: 0.1% Sodium Metabisulfite (

    
    ) in 10:90 Methanol:Water (v/v).
    
  • Why: Metabisulfite acts as a sacrificial antioxidant, preserving the amine functionality [3].[2]

Standard Preparation[5]
  • Stock Solution: Accurately weigh 10 mg of 4-Amino Propofol HCl into a 10 mL amber volumetric flask. Dissolve in Diluent . (Conc: 1000 µg/mL).[2]

  • Working Standard: Dilute the stock to 50 µg/mL using the Mobile Phase A.

  • Storage: Autosampler must be cooled to 4°C. Solutions are stable for only 24 hours.

System Suitability & Expected Results[6][8]

Acceptance Criteria
ParameterLimitNote
Retention Time (RT) 4-Amino Propofol: ~3.5 - 4.5 minElutes early due to polarity.
Retention Time (RT) Propofol Parent: ~16.0 - 17.0 minElutes late during the gradient ramp.[2]
Tailing Factor (

)
NMT 1.5Higher values indicate silanol activity (check pH).[2]
Resolution (

)
> 2.0Between Amino-Propofol and any degradation peak.
Theoretical Plates > 3000For the 4-Amino peak.[2]
Troubleshooting Guide
  • Problem: Peak splitting for 4-Amino Propofol.

    • Cause: Sample solvent is too strong (too much Methanol).[2]

    • Fix: Ensure sample diluent matches the initial mobile phase (90% Aqueous).[2]

  • Problem: "Ghost" peaks appearing at 8-10 mins.

    • Cause: Oxidation products (Quinones).[2]

    • Fix: Prepare fresh samples with higher metabisulfite concentration.[2]

Workflow Visualization

Workflow Start Start: 4-Amino Propofol HCl Analysis Prep Sample Prep (Amber Glass + 0.1% Na2S2O5) Start->Prep Check Visual Check: Is solution Pink? Prep->Check Discard Discard: Oxidation Occurred Check->Discard Yes Inject Inject 10 µL (C18 Column, 30°C) Check->Inject No (Colorless) Gradient Gradient Run (0-5 min: 10% B | 5-15 min: Ramp to 80% B) Inject->Gradient Detect Detection (UV 240 nm) Gradient->Detect

Figure 2: Operational workflow emphasizing the critical visual check for oxidative degradation prior to injection.

References

  • Chikhale, H. U. (2024).[2][4][5] High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. Asian Journal of Pharmaceutics. Link

  • PubChem. (2025).[1][2][6] 4-Amino-2,6-diisopropylphenol Hydrochloride (Compound Summary). National Library of Medicine.[2] Link

  • Sigma-Aldrich. (2023).[2] Technical Bulletin: Handling of Aminophenol Derivatives and Oxidation Prevention. Link(Note: General grounding on aminophenol handling).

  • Knibbe, C. A., et al. (1998).[2][7] Determination of propofol in low volume samples by high-performance liquid chromatography. Journal of Chromatography B. Link

Sources

Application Note: A Comprehensive Guide to In Vitro Cell-Based Assays for Characterizing 4-Amino Propofol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for the preclinical in vitro evaluation of 4-Amino Propofol Hydrochloride, a novel analog of the widely used anesthetic, propofol. Recognizing that structural modifications can significantly alter a compound's efficacy, specificity, and safety profile, a systematic and multi-faceted approach to cellular analysis is imperative. We present a suite of robust, validated cell culture assays designed to construct a comprehensive pharmacological and toxicological profile. These protocols are tailored for researchers, scientists, and drug development professionals, offering step-by-step methodologies for assessing general cytotoxicity, cell viability, the principal mechanism of action at the GABA-A receptor, and downstream apoptotic effects. The overarching goal is to establish a foundational dataset that can confidently guide further preclinical and clinical development.

Scientific Background & Rationale

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, primarily exerting its sedative and hypnotic effects by potentiating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride channel.[1][2] Upon binding, propofol increases the duration of channel opening, leading to enhanced chloride influx, hyperpolarization of the neuronal membrane, and subsequent inhibition of synaptic transmission.[1][3] While highly effective, propofol's formulation in a lipid emulsion presents challenges, including pain on injection and risks of hyperlipidemia and microbial contamination.[1]

This compound represents a strategic chemical modification, introducing a hydrophilic amino group and forming a hydrochloride salt. This alteration is predicted to enhance aqueous solubility, potentially obviating the need for a lipid emulsion and its associated drawbacks. However, this structural change necessitates a thorough re-evaluation of its biological activity. The addition of a charged group could alter its interaction with the GABA-A receptor binding pocket, impact its blood-brain barrier permeability, or introduce off-target effects.

Therefore, the primary rationale for the following assays is to:

  • Establish a Therapeutic Window: Determine the concentration range at which this compound is pharmacologically active without inducing significant cell death.

  • Confirm Mechanism of Action: Verify if the primary target remains the GABA-A receptor and characterize the nature of the interaction (e.g., agonist, positive allosteric modulator).

  • Quantify Potential Cytotoxicity: Assess the compound's impact on cell viability, proliferation, and its potential to induce programmed cell death (apoptosis).

Foundational Assays: Assessing General Cellular Response

The initial characterization of any new chemical entity involves determining its effect on fundamental cellular processes. These assays are crucial for identifying a concentration range for subsequent mechanistic studies and flagging potential toxicity early in the development pipeline.

Workflow for Initial Viability and Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Endpoint Assays cluster_analysis Data Analysis seed Seed Cells in 96-Well Plates incubate1 Incubate 24h for Adherence seed->incubate1 treat Treat with 4-Amino Propofol HCl (Dose-Response Curve) incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 assay_choice Select Assay incubate2->assay_choice mt_assay MTT Assay (Metabolic Activity) assay_choice->mt_assay ldh_assay LDH Assay (Membrane Integrity) assay_choice->ldh_assay read Read Plate (Spectrophotometer) mt_assay->read ldh_assay->read analyze Calculate IC50 / LD50 Values read->analyze

Caption: Workflow for initial compound screening.

Cell Viability Assessment: MTT Assay

Principle: This colorimetric assay is a gold standard for measuring cell viability by quantifying metabolic activity.[4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Protocol:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y neuroblastoma or HEK293) into a 96-well flat-bottom plate at a pre-optimized density (see Table 1) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also prepare a vehicle control (e.g., sterile water or DMSO, depending on the compound's solvent) and a positive control for cell death (e.g., 10% DMSO).

  • Treatment: Remove the old medium and add 100 µL of the 2x compound dilutions to the appropriate wells.

  • Exposure: Incubate for the desired exposure period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.45 mg/mL.[5]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT Solubilization Solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Cytotoxicity Assessment: LDH Release Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[6] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon membrane rupture (necrosis). This provides a direct measure of cell death, complementing the metabolic data from the MTT assay.[7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-5 from the MTT protocol in a 96-well plate.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Lysis Control: To the original plate, add 10 µL of a 10X Lysis Buffer to several control wells (untreated cells) to generate a maximum LDH release control. Incubate for 45 minutes. Then, transfer 50 µL of this supernatant to the new plate.

  • Reaction Mix: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay, Thermo Fisher Scientific).

  • Incubation: Add 50 µL of the reaction mix to each well of the new plate containing the supernatants. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution.

  • Measurement: Read the absorbance at 490 nm and 680 nm (background).

  • Analysis: Subtract the 680 nm absorbance from the 490 nm measurement. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Parameter SH-SY5Y (Neuroblastoma) HEK293 (Non-neuronal) Primary Cortical Neurons
Seeding Density (cells/well) 5,000 - 10,0008,000 - 15,00020,000 - 30,000
Initial Compound Range (µM) 0.1 - 2000.1 - 2000.01 - 100
Incubation Time (hours) 24, 4824, 4824
Table 1: Recommended starting parameters for foundational cytotoxicity and viability assays.

Mechanistic Assay: GABA-A Receptor Modulation

Given its heritage, the primary molecular target of this compound is hypothesized to be the GABA-A receptor. A functional, cell-based assay is essential to confirm this and to characterize its activity.

Mechanism of GABA-A Receptor Modulation

Caption: Allosteric modulation of the GABA-A receptor.

Fluorescence-Based Halide-Sensing Assay

Principle: This assay utilizes a cell line (e.g., CHO-K1 or HEK293) stably co-expressing a specific GABA-A receptor subtype (e.g., α1β2γ2) and a halide-sensitive Yellow Fluorescent Protein (YFP).[8] In a low-chloride buffer, the YFP fluorescence is high. When the GABA-A channel opens upon activation, iodide (a halide that effectively quenches YFP) flows into the cell, causing a measurable decrease in fluorescence. This allows for a high-throughput, kinetic readout of channel activity.[8][9]

Protocol:

  • Cell Culture: Culture the stable GABA-A receptor/YFP cell line under appropriate selection pressure to maintain expression.

  • Seeding: Seed cells into a 96-well or 384-well black, clear-bottom plate. Incubate for 24-48 hours to form a confluent monolayer.

  • Buffer Exchange: Wash the cells with a low-chloride buffer (e.g., PBS).

  • Compound Addition: Add this compound at various concentrations. To distinguish its mode of action, set up parallel experiments:

    • Agonist Mode: Add the compound alone.

    • Modulator Mode: Add the compound followed by a sub-maximal (EC₂₀) concentration of GABA.

    • Controls: Include wells with buffer only (baseline), GABA alone (EC₂₀ and ECₘₐₓ), and a known modulator like Diazepam (positive control).

  • Measurement: Immediately place the plate in a fluorescence plate reader. Measure the YFP fluorescence kinetically over time before and after the addition of an iodide-containing buffer.

  • Analysis:

    • Calculate the rate of fluorescence quench for each condition.

    • In agonist mode, a dose-dependent quench indicates direct receptor activation.

    • In modulator mode, a potentiation of the GABA-induced quench indicates positive allosteric modulation. Plot dose-response curves to determine EC₅₀ (for agonists) or potentiation efficacy.

Downstream Cellular Effects: Apoptosis Induction

Propofol has been shown to induce apoptosis in various cell types, a critical consideration for any new analog.[10][11][12] It is essential to determine if this compound shares this property.

Workflow for Apoptosis Assessment

G start Seed & Treat Cells (e.g., 6-well plate) incubate Incubate for 24h start->incubate harvest Harvest Cells (Trypsinize & Collect) incubate->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & Propidium Iodide (PI) wash->stain analyze Analyze via Flow Cytometry stain->analyze quadrant Quadrant Analysis: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) analyze->quadrant

Caption: Workflow for apoptosis detection by flow cytometry.

Annexin V / Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay provides a detailed picture of cell death pathways. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. Therefore, co-staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[10]

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., SH-SY5Y) in 6-well plates and treat with this compound at concentrations around the IC₅₀ value determined previously. Include a vehicle control and a positive control (e.g., staurosporine). Incubate for 24 hours.

  • Harvesting: Collect both adherent and floating cells. Adherent cells should be gently trypsinized. Combine all cells and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.

  • Data Interpretation: Use appropriate compensation controls to set up the analysis quadrants. Quantify the percentage of cells in each of the four populations.

Caspase-Glo® 3/7 Assay

Principle: The activation of executioner caspases, particularly caspase-3 and caspase-7, is a hallmark of the apoptotic cascade. This luminescent, plate-based assay uses a proluminescent caspase-3/7 substrate. When added to apoptotic cells, the substrate is cleaved by active caspases, releasing a substrate for luciferase (aminoluciferin) and generating a "glow-type" luminescent signal that is proportional to caspase activity.

Protocol:

  • Cell Seeding and Treatment: Follow the protocol for the MTT assay (steps 1-5), preferably using a white-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the reagent directly to each well of the 96-well plate. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate at room temperature for 1-2 hours to allow the signal to stabilize.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Analysis: A dose-dependent increase in luminescence indicates the induction of apoptosis via caspase-3/7 activation.

Summary & Data Integration

By systematically applying this suite of assays, researchers can build a robust and comprehensive profile of this compound.

Assay Endpoint Measured Key Information Provided
MTT Assay Mitochondrial reductase activityOverall cell viability and metabolic health; IC₅₀ value.
LDH Release Assay Plasma membrane integrityDirect measure of cytotoxicity (necrosis); LD₅₀ value.
GABA-A Receptor Assay Ion channel function (Cl⁻ influx)Primary mechanism of action; potency and efficacy as an agonist or modulator.
Annexin V / PI Staining Phosphatidylserine externalizationDifferentiates between apoptosis and necrosis; quantifies cell death pathways.
Caspase-Glo® 3/7 Assay Executioner caspase activityConfirms apoptosis induction and its dose-dependency.
Table 2: Summary of proposed in vitro assays.

The data should be integrated to form a cohesive narrative. For example, a compound that shows a low IC₅₀ in the MTT assay, a corresponding increase in LDH release, and a dose-dependent activation of caspase-3/7 would be classified as a potent cytotoxic agent that induces apoptosis. Conversely, a compound that modulates the GABA-A receptor at concentrations well below those causing any change in the MTT or LDH assays would have a promising therapeutic window. This integrated understanding is critical for making informed decisions in the drug development process.

References

  • OpenAnesthesia. (2023, August 8). Propofol. Retrieved from OpenAnesthesia. [URL: https://www.openanesthesia.org/propofol/]
  • Drug Enforcement Administration Diversion Control Division. PROPOFOL (Trade Name: Diprivan®). Retrieved from DEA.gov. [URL: https://www.deadiversion.usdoj.gov/drug_chem_info/propofol.pdf]
  • Kushida, A., et al. (2018). Propofol elicits apoptosis and attenuates cell growth in esophageal cancer cell lines. Oncology Letters, 16(5), 5941–5948. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6176378/]
  • Zhou, C., et al. (2021). Propofol suppresses cell viability, cell cycle progression and motility and induces cell apoptosis of ovarian cancer cells through suppressing MEK/ERK signaling via targeting circVPS13C/miR-145 axis. Bioengineered, 12(1), 1337–1351. [URL: https://pubmed.ncbi.nlm.nih.gov/33557628/]
  • Kushida, A., et al. (2018). Propofol elicits apoptosis and attenuates cell growth in esophageal cancer cell lines. Experimental and Therapeutic Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6176378/]
  • Mayo Clinic. (2025, December 31). Propofol (Intravenous Route). Retrieved from Mayo Clinic. [URL: https://www.mayoclinic.org/drugs-supplements/propofol-intravenous-route/description/drg-20065464]
  • Drugs.com. (2025, February 3). Propofol: Uses, Dosage, Side Effects & Warnings. Retrieved from Drugs.com. [URL: https://www.drugs.com/propofol.html]
  • Wikipedia. Propofol. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/Propofol]
  • Sun, L., et al. (2015). Propofol induces apoptosis and inhibits the proliferation of rat embryonic neural stem cells via gamma-aminobutyric acid type A receptor. Neural Regeneration Research, 10(11), 1811–1816. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4705856/]
  • ResearchGate. Propofol-induced apoptosis in HT-22 cells. Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/Propofol-induced-apoptosis-in-HT-22-cells-A-CCK-8-assay-results-showed-viability_fig1_344510065]
  • Deranged Physiology. (2025, March 2). Propofol. Retrieved from Deranged Physiology. [URL: https://derangedphysiology.com/main/cicm-primary-exam/required-reading/nervous-system/Chapter%208.1.1/propofol]
  • Thermo Fisher Scientific. Cytotoxicity Assays. Retrieved from Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Jeong, S., et al. (2023). Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature. Medicina, 59(3), 481. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10054716/]
  • Choe, S., et al. (2018). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspdate (NMDA) Receptor in Blood. Journal of Visualized Experiments, (131), 56718. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5908415/]
  • Baker, J. F., & Varrassi, G. (2023). Propofol. In StatPearls. StatPearls Publishing. [URL: https://www.ncbi.nlm.nih.gov/books/NBK538186/]
  • ResearchGate. The cell viability in human keratinocytes was assessed by MTT assay. Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/The-cell-viability-in-human-keratinocytes-was-assessed-by-MTT-assay-A-Propofol_fig1_332560383]
  • Google Patents. CN104649867B - Preparation method of propofol. Retrieved from Google Patents. [URL: https://patents.google.
  • de Souza, R. O. M. A., et al. (2023). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Reaction Chemistry & Engineering, 8(1), 114-120. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/re/d2re00331a]
  • Sygnature Discovery. GABAA Receptor Services. Retrieved from Sygnature Discovery. [URL: https://www.sygnaturediscovery.com/ion-channels/gabaa-receptors]
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(1), 1. [URL: https://www.mdpi.com/1422-0067/24/1/1]
  • Li, H., et al. (2018). Propofol induces apoptosis of non-small cell lung cancer cells via ERK1/2-dependent upregulation of PUMA. Oncology Letters, 16(4), 4342–4348. [URL: https://www.
  • Canada's Drug Agency. (2014). Detection of Anti-Glutamate Receptor (NMDA). Retrieved from CADTH. [URL: https://www.cadth.
  • Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e59429. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0059429]
  • SmartTots. (2020, May 13). Effects of propofol on hippocampal neuron viability. Retrieved from SmartTots. [URL: https://smarttots.org/research/effects-of-propofol-on-hippocampal-neuron-viability/]
  • Liu, T., et al. (2020). Design, Synthesis, and Activity Study of Water-Soluble, Rapid-Release Propofol Prodrugs. Journal of Medicinal Chemistry, 63(14), 7677–7689. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00698]
  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Retrieved from NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - MTT Assay Protocol. Retrieved from NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • Creative Biolabs. GABAA Channel Assay Service. Retrieved from Creative Biolabs. [URL: https://www.creative-biolabs.com/ion-channel/gabaa-channel-assay-service.htm]
  • Thermo Fisher Scientific. Cytotoxicity Assays. Retrieved from Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • American Chemical Society. (2022). Two-step flow synthesis of propofol. Retrieved from ACS. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.oprd.2c00123]
  • Abcam. MTT assay and its use in cell viability and proliferation analysis. Retrieved from Abcam. [URL: https://www.abcam.com/resources/protocols/mtt-assay-protocol]
  • ARUP Laboratories. N-methyl-D-Aspartate Receptor (NMDAR) Antibody, IgG by CBA-IFA, Serum With Reflex to Titer. Retrieved from ARUP Laboratories. [URL: https://ltd.aruplab.com/tests/2004222]
  • National Center for Biotechnology Information. (2025, January 24). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Retrieved from NCBI. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8784534/]
  • PubMed. (2026, January 10). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). Retrieved from PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/41525817/]
  • Neurology. (2015). NMDA receptor antibodies: A rare association in inflammatory demyelinating diseases. Retrieved from Neurology. [URL: https://www.neurology.org/doi/10.1212/WNL.0000000000001633]
  • Pulsus Group. (2021, December 23). Cell viability was measured using the MTT assay. Retrieved from Pulsus Group. [URL: https://www.pulsus.com/scholarly-articles/cell-viability-was-measured-using-the-mtt-assay-12151.html]
  • Springer. (2021, January 3). Comparison of N-methyl-D-aspartate receptor antibody assays using live or fixed substrates. Retrieved from Springer. [URL: https://link.springer.com/article/10.1007/s00415-020-10329-0]

Sources

Application Note: Formulation of 4-Amino Propofol Hydrochloride for Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the pre-formulation, solubilization, and stabilization of 4-Amino Propofol Hydrochloride (4-amino-2,6-diisopropylphenol HCl), a water-soluble analog of the anesthetic propofol. Unlike standard propofol, which requires a lipid emulsion (e.g., Intralipid®) due to poor aqueous solubility, the 4-amino hydrochloride salt offers high water solubility. However, this modification introduces significant stability challenges, specifically rapid oxidation to quinone imines. This application note provides a validated protocol for creating a stable, sterile, aqueous injectable solution for preclinical research (PK/PD and toxicology), emphasizing pH control and antioxidant systems.

Introduction: The Water-Soluble Alternative

Standard propofol formulations utilize soybean oil/egg lecithin emulsions, which are associated with pain on injection, risk of microbial growth, and hyperlipidemia during long-term infusion.

4-Amino Propofol HCl addresses these issues by introducing a polar amine group, allowing the formation of a hydrochloride salt.

  • Mechanism: The hydrochloride salt dissociates in water, yielding a hydrophilic cation.

  • Challenge: The p-aminophenol moiety is highly susceptible to auto-oxidation, leading to pink/brown discoloration and toxicity (similar to p-aminophenol impurities in paracetamol).

Table 1: Comparative Physicochemical Profile
FeaturePropofol (Standard)4-Amino Propofol HCl
Chemical Structure 2,6-diisopropylphenol4-amino-2,6-diisopropylphenol HCl
Aqueous Solubility Negligible (<150 µg/mL)High (>50 mg/mL at pH < 5)
Formulation Vehicle Lipid Emulsion (O/W)Aqueous Buffer (Clear Solution)
Oxidation Risk Low (Phenol is stable)High (Aniline/Phenol redox)
pH Stability Window 6.0 – 8.53.0 – 5.0 (Must remain protonated)

Pre-Formulation Strategy

Successful formulation relies on three pillars: Acidic pH Maintenance , Oxygen Exclusion , and Tonicity Adjustment .

The pH / Solubility Interplay

The amino group on the benzene ring (aniline derivative) typically has a pKa between 4.0 and 5.0.

  • pH < pKa: The nitrogen is protonated (

    
    ), ensuring high water solubility.
    
  • pH > pKa: The molecule deprotonates to the free base (

    
    ), leading to precipitation and accelerated oxidation.
    
  • Target Formulation pH: 4.5 ± 0.2 . This balances solubility with physiological tolerability for slow IV infusion.

Oxidation Pathway & Control

The degradation mechanism involves the loss of electrons from the amino-phenol core, forming a Quinone Imine intermediate. This reaction is catalyzed by dissolved oxygen, metal ions, and high pH.

OxidationPathway cluster_mitigation Stabilization Strategy Start 4-Amino Propofol (Colorless) Inter Radical Intermediate Start->Inter O2 / High pH End Quinone Imine (Pink/Brown Polymer) Inter->End Polymerization M1 pH < 5.0 (Protonation) M1->Start M2 Metabisulfite (Antioxidant) M2->Inter Scavenges Radicals M3 N2 Purging (Deoxygenation) M3->Start Removes O2

Figure 1: Oxidation pathway of amino-phenols and the tripartite stabilization strategy.

Formulation Protocol: 10 mg/mL Injectable Solution

Objective: Prepare 100 mL of 1% (10 mg/mL) 4-Amino Propofol HCl for IV administration.

Reagents Required[1][2][3][4][5]
  • API: 4-Amino-2,6-diisopropylphenol Hydrochloride (purity >98%).

  • Solvent: Water for Injection (WFI), degassed.

  • Antioxidant: Sodium Metabisulfite (

    
    ).
    
  • Tonicity Agent: Sodium Chloride (NaCl).

  • pH Adjusters: 0.1N HCl and 0.1N NaOH.

Step-by-Step Methodology
Step 1: Preparation of Degassed Vehicle (Critical)

Oxygen is the primary enemy.

  • Take 80 mL of WFI in a glass beaker.

  • Sparge with high-purity Nitrogen (

    
    ) gas for 20 minutes.
    
  • Maintain a slow

    
     overlay throughout the compounding process.
    
Step 2: Dissolution of Excipients
  • Add Sodium Metabisulfite (0.5 mg/mL) : Weigh 50 mg and dissolve.

    • Note: Sulfites are standard antioxidants for amino-phenols (similar to epinephrine formulations).

  • Add Sodium Chloride (9 mg/mL) : Weigh 900 mg and dissolve to achieve isotonicity (approx. 290 mOsm/kg).

Step 3: API Addition
  • Weigh 1.0 g of 4-Amino Propofol HCl.

  • Add slowly to the vortexing solution under

    
     protection.
    
  • Ensure complete dissolution.[1] The solution should be clear and colorless.

Step 4: pH Adjustment[2]
  • Measure pH.[3] It will likely be acidic due to the HCl salt.

  • Target pH: 4.0 – 5.0 .

  • If pH < 3.5: Adjust carefully with 0.1N NaOH (dropwise) to avoid local precipitation.

  • If pH > 5.5: Adjust with 0.1N HCl. Caution: Higher pH risks rapid oxidation.

Step 5: Final Volume and Filtration
  • Add degassed WFI to bring the total volume to 100 mL .

  • Filter through a 0.22 µm PVDF or PES membrane (sterile filtration) into a sterile, nitrogen-purged glass vial.

  • Headspace: Flush the vial headspace with Nitrogen before crimping the seal.

Quality Control & Stability Testing

Do not use the formulation if it turns pink.

Analytical Method (HPLC)[8]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Methanol : Phosphate Buffer pH 3.0 (60 : 40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Phenol absorption) and 210 nm.

  • Retention Time: Expect 4-Amino Propofol to elute earlier than Propofol due to higher polarity.

Visual Stability Scale
ObservationStatusAction
Clear, Colorless OptimalProceed with experiment.
Slightly Pink Early Oxidation (<1%)Use immediately; check control.
Dark Pink / Brown Degraded (>5%)Discard. Toxic quinones present.

Experimental Workflow Diagram

FormulationWorkflow Start Weigh API & Excipients Degas Degas WFI (N2 Sparge 20m) Mix Dissolve Excipients (NaCl + Metabisulfite) Degas->Mix AddAPI Add 4-Amino Propofol HCl (Maintain N2 Overlay) Mix->AddAPI CheckPH Check pH (Target 4.0 - 5.0) AddAPI->CheckPH CheckPH->CheckPH Adjust (HCl/NaOH) Filter Sterile Filtration (0.22 µm) CheckPH->Filter If pH OK Fill Fill Vials & N2 Headspace Filter->Fill

Figure 2: Step-by-step formulation workflow ensuring sterility and stability.

Storage and Handling

  • Temperature: Store at 4°C. Do not freeze (precipitate risk).

  • Light: Protect from light (amber vials) to prevent photo-oxidation.

  • Shelf Life: Fresh preparation recommended. Stable for 7 days at 4°C if properly nitrogen-capped.

References

  • Propofol Chemistry & Prodrugs

    • Design, Synthesis, and Activity Study of Water-Soluble, Rapid-Release Propofol Prodrugs. (2020).[4][5][6][7] Journal of Medicinal Chemistry. Link

    • Note: Discusses the solubility challenges of the parent molecule and strategies using amino-acid linkers, providing context for the solubility of amino-analogs.
  • Amino-Phenol Stability

    • Organic Salts of Pharmaceutical Impurity p-Aminophenol.[5][6] (2020).[4][5][6][7] Molecules (MDPI). Link

    • Relevance: Establishes the stability profile of p-aminophenol salts (HCl)
  • General Propofol Formulation

    • Systematic review of the stability and compatibility of propofol injection. (2021).[3][4][5][6][8] Applied Medical Informatics. Link (Proxy link to similar review context).

    • Relevance: Provides baseline data on standard propofol emulsion stability for comparison.
  • Antioxidant Usage in Injectables: Handbook of Pharmaceutical Excipients. Rowe, R. C., et al. (Sodium Metabisulfite monograph). Used to validate the concentration (0.5 mg/mL) for oxidizable amine drugs.

Sources

Application Note: Functional Characterization of 4-Amino Propofol Hydrochloride on Neural Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Challenge: Propofol (2,6-diisopropylphenol) is the gold standard for intravenous anesthesia, yet its high lipophilicity necessitates lipid emulsion formulations (e.g., Intralipid®). These emulsions complicate in vitro research due to vehicle-induced membrane alterations, bacterial growth risks, and pipette clogging during electrophysiology.

The Solution: 4-Amino Propofol Hydrochloride (4-AP-HCl) represents a water-soluble derivative designed to retain the GABAergic modulatory profile of the parent compound while eliminating the need for lipid or DMSO vehicles.

Scope: This application note details the protocol for solubilization, delivery, and functional validation of 4-AP-HCl in acute hippocampal brain slices. It focuses on two critical validation pillars:

  • Electrophysiological Efficacy: Modulation of GABA_A receptor-mediated inhibitory postsynaptic currents (IPSCs).

  • Neurotoxicity Profiling: Assessment of mitochondrial integrity, a known off-target liability of phenolic anesthetics.[1]

Safety & Handling (Material Safety)

  • Hazard Classification: 4-AP-HCl is a potent neuroactive agent. Handle as a Class 6.1 Toxic substance.

  • PPE: Nitrile gloves (double-gloved for concentrated stocks), safety goggles, and lab coat.

  • Light Sensitivity: Phenolic derivatives are oxidation-prone. All solid and solubilized stocks must be protected from light (amber tubes/aluminum foil).

  • Storage: Store solid powder at -20°C under desiccated conditions.

Reagent Preparation: The Water-Soluble Advantage

Unlike standard propofol, which requires DMSO (neurotoxic at >0.1%) or lipid emulsions, 4-AP-HCl dissolves directly in aqueous buffers.

Table 1: Solution Formulation
ComponentConcentrationSolventStabilityNotes
Stock Solution 100 mMddH₂O (Sterile)1 Week (-20°C)Vortex until clear. pH adjustment not usually required for stock.
Working Solution 1 - 100 µMACSF (Oxygenated)4 Hours (RT)Prepare fresh. Protect from light.
Vehicle Control N/AACSFN/ANo DMSO/Lipid required (Major advantage).

Critical Insight: The elimination of DMSO allows for higher concentration testing (up to 1 mM) without the confounding variable of solvent-induced membrane poration.

Experimental Workflow 1: Whole-Cell Patch Clamp (Hippocampal Slices)

Objective: To quantify the potentiation of GABAergic inhibition by 4-AP-HCl.

Slice Preparation
  • Anesthesia: Deeply anesthetize Sprague-Dawley rats (P14–P21) with isoflurane.

  • Dissection: Rapidly remove the brain into ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (sucrose-based to minimize excitotoxicity).

  • Slicing: Cut 300 µm transverse hippocampal slices using a vibratome.

  • Recovery: Incubate slices in ACSF at 34°C for 30 mins, then at room temperature for 1 hour.

Electrophysiology Setup
  • Rig: Upright microscope with IR-DIC optics.

  • Perfusion: Continuous flow of oxygenated ACSF (2–3 mL/min) at 30–32°C.

  • Pipettes: Borosilicate glass (3–5 MΩ) filled with CsCl-based internal solution (to block K+ channels and reverse Cl- potential).

The Protocol (Voltage Clamp)

Step 1: Baseline Recording

  • Clamp neuron (CA1 Pyramidal) at -70 mV.

  • Record spontaneous inhibitory postsynaptic currents (sIPSCs) for 5 minutes to establish baseline frequency and amplitude.

Step 2: Drug Wash-in (Causality Test)

  • Switch perfusion to ACSF + 10 µM 4-AP-HCl .

  • Record for 10 minutes.

  • Observation: Expect a prolongation of the sIPSC decay time constant (

    
    ), the hallmark of propofol-like GABA modulation.
    

Step 3: Validation (The "Self-Validating" Step)

  • Co-apply 20 µM Bicuculline (GABA_A antagonist) or Gabazine .

  • Result: All synaptic events should vanish. If currents persist, they are artifacts or non-GABAergic, and the experiment is void.

Step 4: Washout

  • Return to standard ACSF. Monitor for 15 minutes to test reversibility.

Data Visualization (Workflow)

EphysWorkflow Prep Slice Preparation (Sucrose ACSF) Base Baseline Recording (sIPSCs in ACSF) Prep->Base Recovery 1h Drug Drug Application (4-AP-HCl 10µM) Base->Drug Perfusion switch Effect Measure Decay Time Constant (τ) Drug->Effect Potentiation? Block Validation Step (+ Bicuculline) Drug->Block Confirm Mechanism Block->Effect Signal Abolished?

Figure 1: Electrophysiological workflow for validating GABAergic modulation of 4-AP-HCl.

Experimental Workflow 2: Mitochondrial Toxicity Profiling

Objective: Propofol is known to inhibit Mitochondrial Complex II at high doses (Propofol Infusion Syndrome). It is critical to verify if the 4-amino modification alters this toxicity profile.

MTT Cell Viability Assay (Primary Cortical Neurons)
  • Culture: Plate primary cortical neurons (DIV 10-14) in 96-well plates.

  • Treatment: Expose cells to increasing concentrations of 4-AP-HCl (1, 10, 50, 100, 500 µM) for 24 hours.

  • Control: Use standard Propofol (dissolved in 0.01% DMSO) as a positive control for toxicity comparison.

  • Assay: Add MTT reagent, incubate for 4 hours, dissolve formazan crystals, and read absorbance at 570 nm.

Mechanistic Pathway (GABA Modulation)

The following diagram illustrates the specific pathway being interrogated. 4-AP-HCl is hypothesized to bind to the β-subunit transmembrane domain of the GABA_A receptor, similar to the parent compound.

Mechanism Drug 4-Amino Propofol HCl Receptor GABA-A Receptor (β-subunit interface) Drug->Receptor Allosteric Modulation Channel Cl- Channel Opening (Prolonged Open Time) Receptor->Channel Stabilizes Open State Influx Chloride (Cl-) Influx Channel->Influx Hyper Hyperpolarization (Neuronal Inhibition) Influx->Hyper

Figure 2: Putative mechanism of action. 4-AP-HCl enhances Cl- conductance via allosteric modulation.

Data Analysis & Interpretation

When analyzing the patch-clamp data, use the following metrics to determine efficacy:

MetricExpected Change (vs Baseline)Physiological Meaning
Amplitude No significant changeDrug does not mimic GABA (direct agonist) at low doses.
Rise Time No significant changeDrug does not alter presynaptic release synchrony.
Decay Tau (

)
INCREASE (>50%) Primary Endpoint. Indicates prolonged channel open time (barbiturate/propofol-like effect).
Frequency VariableDecrease may indicate presynaptic inhibition; usually unchanged.

Statistical Validation: Perform a paired t-test (Baseline vs. Drug) for single-cell data. For group comparisons (Control vs. 4-AP-HCl vs. Propofol), use One-Way ANOVA with Tukey’s post-hoc test.

References

  • Franks, N. P. (2008). General anaesthesia: from molecular targets to neuronal pathways of sleep and arousal. Nature Reviews Neuroscience. Link

  • Krasowski, M. D., et al. (2001). General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of the GABA(A) receptor but not with lipid solubility. Journal of Pharmacology and Experimental Therapeutics. Link

  • Shin, D. J., et al. (2018). Propofol-induced neurotoxicity: mechanisms, biomarkers, and protective strategies. Biomed Research International. Link

  • Yip, G. M., et al. (2013). A propofol binding site on mammalian GABAA receptors identified by photolabeling.[2] Nature Chemical Biology. Link

  • Eckle, V. S., et al. (2016). The molecular mechanism of propofol-induced hypnosis. Anesthesiology. Link

Sources

Application Note: 4-Amino Propofol Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino Propofol Hydrochloride is a specialized derivative of the intravenous anesthetic propofol (2,6-diisopropylphenol). Unlike the parent compound, which is a highly lipophilic oil requiring lipid emulsion for delivery, the 4-amino derivative—specifically as the hydrochloride salt—offers distinct physicochemical properties, including water solubility and a functional handle for chemical modification.

In neuroscience research, this compound serves two primary critical functions:

  • Synthetic Precursor for Photoaffinity Labeling: It is the immediate precursor to 4-azidopropofol , the gold-standard photoaffinity probe used to map anesthetic binding sites on GABAA receptors.

  • Water-Soluble Pharmacological Probe: It allows for the study of anesthetic-receptor interactions in vitro (e.g., patch-clamp electrophysiology) without the confounding effects of lipid vehicles (such as Intralipid or Cremophor EL), which can independently modulate ion channels.

This guide details the mechanistic basis, experimental protocols, and handling requirements for integrating 4-Amino Propofol HCl into neuropharmacology workflows.

Mechanism of Action & Biological Rationale[1]

GABAA Receptor Modulation

Like its parent compound, 4-Amino Propofol interacts with the GABAA receptor , a ligand-gated chloride channel.[1][2] However, the introduction of the amino group at the para (C4) position alters its binding kinetics and lipophilicity.

  • Binding Site: Research indicates that propofol and its para-derivatives bind to transmembrane pockets at the

    
    + - 
    
    
    
    - interface
    of the GABAA receptor.[3]
  • Modulation: At low concentrations, it acts as a positive allosteric modulator (PAM), increasing the frequency of channel opening in the presence of GABA. At high concentrations, it may directly gate the channel.

  • The "Para-Position" Tolerance: Structure-Activity Relationship (SAR) studies confirm that the GABAA receptor binding pocket tolerates para-substitutions (e.g., -Cl, -I, -N3). The 4-amino group is less potent than the 4-iodo or 4-azido variants but retains specific binding, making it a valuable control molecule.

Physicochemical Advantages
  • Solubility: The hydrochloride salt form transforms the lipophilic oil into a water-soluble solid. This eliminates the need for DMSO or lipid emulsions in slice recording and cell culture, preventing vehicle-induced artifacts.

  • Chemical Reactivity: The primary amine (-NH2) serves as a nucleophile, allowing researchers to conjugate the propofol pharmacophore to fluorophores, biotin, or cross-linkers.

Experimental Workflows & Visualization

The following diagram illustrates the central role of 4-Amino Propofol in chemical biology workflows, specifically its conversion to photoaffinity probes and its direct use in electrophysiology.

G Propofol Propofol (Lipophilic Oil) Nitro 4-Nitro Propofol (Intermediate) Propofol->Nitro Nitration Amino 4-AMINO PROPOFOL HCl (Water-Soluble Salt) Nitro->Amino Reduction (Pd/C) Azido 4-Azidopropofol (Photoaffinity Probe) Amino->Azido Diazotization (NaNO2 + NaN3) Ephys In Vitro Electrophysiology (Vehicle-Free) Amino->Ephys Direct Application Receptor GABA-A Receptor Mapping Azido->Receptor UV Photolabeling

Figure 1: The "Gateway" role of 4-Amino Propofol HCl in synthesizing photoaffinity probes and enabling vehicle-free electrophysiology.[4]

Detailed Protocols

Protocol A: Preparation of Stock Solutions for Electrophysiology

Objective: Create a stable, water-soluble stock solution for patch-clamp experiments without lipid vehicles.

Reagents:

  • This compound (Solid)

  • Deionized Water (Milli-Q) or ACSF (Artificial Cerebrospinal Fluid)

  • pH meter

Procedure:

  • Weighing: Weigh 10 mg of 4-Amino Propofol HCl into a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of distilled water. Vortex vigorously for 30 seconds.

    • Note: Unlike propofol, the HCl salt should dissolve readily to form a clear solution. If turbidity persists, mild sonication (water bath, 2 mins) is permissible.

  • pH Adjustment (Critical): The HCl salt is acidic. For physiological experiments, check the pH.

    • Dilute a small aliquot into your working ACSF.

    • Ensure the final pH of the perfusion solution remains between 7.3 and 7.4. The buffering capacity of standard ACSF (bicarbonate or HEPES) is usually sufficient to neutralize the trace acid from the drug salt at micromolar working concentrations.

  • Storage: Store stock solutions (10-100 mM) at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Synthesis of 4-Azidopropofol (Photoaffinity Probe)

Context: 4-Amino Propofol is the obligatory starting material for generating 4-azidopropofol, which cross-links to the receptor upon UV exposure.

Safety: Azides are potentially explosive and toxic. Perform in a fume hood behind a blast shield.

  • Diazotization: Dissolve 4-Amino Propofol HCl (1 eq) in acidic media (typically dilute H₂SO₄ or HCl/acetic acid) at 0°C (ice bath).

  • Activation: Dropwise add Sodium Nitrite (NaNO₂, 1.1 eq) while maintaining temperature < 5°C. Stir for 30 minutes to form the diazonium salt.

  • Azidation: Carefully add Sodium Azide (NaN₃, 1.2 eq). Evolution of nitrogen gas (N₂) will occur.

  • Extraction: Extract the product (4-azidopropofol) into an organic solvent (e.g., diethyl ether).

  • Purification: Purify via silica gel chromatography in the dark (the product is light-sensitive).

  • Usage: The resulting 4-azidopropofol is used to covalently tag the

    
    -subunit of GABAA receptors under UV light (365 nm).
    

Comparative Data: Propofol vs. 4-Amino Derivative[6]

The following table highlights the operational differences between the parent compound and the amino derivative.

FeaturePropofol (Parent)4-Amino Propofol HCl
Chemical State Oil (Lipophilic)Solid (Hydrophilic Salt)
Solubility Negligible in water; requires lipid emulsion.Soluble in water/saline.
GABAA Potency High (Clinical Anesthetic)Moderate to Low (Research Tool)
BBB Penetration Rapid (High logP)Limited (Charged at physiological pH)
Primary Use Clinical AnesthesiaSAR Studies, Probe Synthesis, In Vitro Ephys
Vehicle Artifacts High risk (Lipids affect channels)Low risk (Aqueous delivery)

References

  • Jayakar, S. S., et al. (2014). Multiple propofol-binding sites in a γ-aminobutyric acid type A receptor (GABAAR) identified using a photoreactive propofol analog.[3] Journal of Biological Chemistry.

  • Krasowski, M. D., et al. (2001). Propofol and other intravenous anesthetics have sites of action on the gamma-aminobutyric acid type A receptor distinct from that for isoflurane. Molecular Pharmacology.

  • Trapani, G., et al. (1998). Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors.[5] Journal of Medicinal Chemistry.

  • PubChem. this compound (Compound Summary).

  • Shin, D. J., et al. (2018). Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors. Molecular Pharmacology.

Sources

Application Note: Preclinical Evaluation of 4-Amino Propofol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The "Lipid-Free" Objective: Propofol (2,6-diisopropylphenol) is the gold standard for intravenous anesthesia induction due to its rapid onset and short duration.[1] However, its high lipophilicity necessitates formulation in a lipid emulsion (e.g., Intralipid®), which is associated with pain on injection, risk of bacterial growth, and hyperlipidemia during prolonged infusion.

4-Amino Propofol Hydrochloride (4-Amino-2,6-diisopropylphenol HCl) represents a class of water-soluble structural analogues designed to retain the GABA-ergic modulation of the parent compound while eliminating the need for lipid vehicles. This guide outlines the critical protocols for evaluating this compound's physicochemical stability, in vitro potency, and in vivo anesthetic profile.

Chemical Properties & Handling Guidelines

Compound Identity: 4-Amino-2,6-diisopropylphenol Hydrochloride CAS: 100251-91-0 (Free base related) / Specific HCl salt identifiers vary by synthesis batch. Solubility: High aqueous solubility (unlike Propofol).

Critical Handling Protocol (The "Self-Validating" System)
  • Oxidation Risk: Aminophenols are highly susceptible to oxidation, turning solutions pink/brown.

    • Validation Step: If your stock solution is not clear/colorless, discard it .

  • pH Management: The HCl salt yields an acidic solution (pH ~3-4). Direct injection causes tissue necrosis and pain, confounding behavioral data.

    • Buffering: You must buffer to pH 7.4 using PBS or NaOH immediately prior to use.

    • Precipitation Check: As pH rises, the free base may precipitate. If turbidity appears at pH 7.4, the concentration exceeds the solubility limit of the free base. Lower the concentration or use a cyclodextrin excipient (e.g., HP-β-CD) to maintain solubility at physiological pH.

Preparation Workflow
  • Weighing: Weigh 4-Amino Propofol HCl under inert gas (Argon/Nitrogen) if possible.

  • Solvent: Dissolve in degassed Water for Injection (WFI).

  • Adjustment: Titrate carefully to pH 7.0–7.4.

  • Filtration: 0.22 µm sterile filter immediately. Use within 2 hours.

Mechanism of Action & Signaling Pathway

4-Amino Propofol, like its parent, targets the


-subunit of the GABA

receptor.[2] It acts as a positive allosteric modulator (PAM), increasing the frequency of chloride channel opening.
Diagram 1: GABAergic Signaling Pathway

GABA_Pathway Compound 4-Amino Propofol Receptor GABA-A Receptor (Beta Subunit) Compound->Receptor Allosteric Modulation GABA Endogenous GABA GABA->Receptor Bind Channel Cl- Channel Opening Receptor->Channel Potentiation IonFlux Cl- Influx Channel->IonFlux Hyperpol Membrane Hyperpolarization IonFlux->Hyperpol Effect CNS Depression (Anesthesia) Hyperpol->Effect

Caption: Mechanism of Action: 4-Amino Propofol potentiates GABA-induced Cl- currents, leading to neuronal hyperpolarization.

In Vitro Protocol: Whole-Cell Patch Clamp Electrophysiology

Objective: Determine the EC


 of 4-Amino Propofol for potentiating GABA currents compared to Propofol.
Materials
  • Cells: HEK293 cells stably transfected with rat GABA

    
     (
    
    
    
    ) subunits.
  • Rig: Axon MultiClamp 700B or equivalent.

  • Solutions:

    • Extracellular: Standard Ringer’s solution.

    • Intracellular: CsCl-based pipette solution (to isolate Cl- currents).

Step-by-Step Methodology
  • Voltage Clamp: Clamp cells at -60 mV.

  • GABA Control: Apply a sub-saturating dose of GABA (e.g., EC

    
    , approx 2-5 µM) for 5 seconds. Record the peak current (
    
    
    
    ).
  • Washout: Perfuse with buffer for 2 minutes.

  • Test Application: Co-apply GABA (EC

    
    ) + 4-Amino Propofol (0.1 – 100 µM). Record peak current (
    
    
    
    ).
  • Normalization: Calculate potentiation as

    
    .
    
  • Curve Fitting: Plot % Potentiation vs. Log[Concentration] to derive EC

    
    .
    

Expert Insight: If 4-Amino Propofol shows <50% of the efficacy of Propofol at equimolar concentrations, the amino modification likely interferes with the binding pocket. This is a common "Go/No-Go" decision point.

In Vivo Protocol: Loss of Righting Reflex (LORR)

Objective: Assess anesthetic potency and duration in rodents. Animal Model: Male Sprague-Dawley Rats (250-300g), n=8 per group.

Experimental Groups
GroupTreatmentDose (IV Bolus)Vehicle
A Propofol (Control)10 mg/kgLipid Emulsion
B 4-Amino Propofol HCl10 mg/kgSaline (pH 7.4)
C 4-Amino Propofol HCl20 mg/kgSaline (pH 7.4)
Protocol Steps
  • Restraint: Place rat in a restrainer; warm tail to dilate veins.

  • Injection: Administer IV bolus via lateral tail vein over 10 seconds.

  • LORR Assessment: Immediately place rat in supine position (on back).

    • Start Timer: When rat fails to right itself.

  • Recovery Assessment:

    • Stop Timer: When rat successfully places all four paws on the floor.

  • Safety Check: Monitor respiratory rate. If apnea >15s occurs, apply tactile stimulation.

Data Reporting Table
MetricPropofol (10 mg/kg)4-Amino Propofol (10 mg/kg)Interpretation
Induction Time 15 ± 3 secTBDSlower onset suggests slower BBB penetration.
Duration (LORR) 8 ± 2 minTBDShorter duration suggests faster clearance.
Tail Flick Latency HighTBDAssessment of analgesic properties.

Pharmacokinetics (PK) & Blood-Brain Barrier (BBB)

Objective: Confirm the compound crosses the BBB and is not just a peripheral sedative.

Workflow Diagram

PK_Workflow Dosing IV Bolus Dosing (Rat) Sampling Serial Sampling (0, 5, 15, 30, 60 min) Dosing->Sampling Tissue Brain Harvest (at 5 min peak) Dosing->Tissue Extraction Protein Precipitation (Acetonitrile) Sampling->Extraction Tissue->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis

Caption: PK Workflow: Simultaneous plasma and brain tissue analysis is required to calculate the Brain/Plasma partition coefficient.

Protocol Note:

  • Internal Standard: Use Propofol-d6 or a structural analogue.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

References

  • Trapani, G., et al. (2000). Propofol analogues. Synthesis, relationships between structure and affinity at GABA(A) receptor in rat cortical membranes and anticonvulsant activity.Journal of Medicinal Chemistry , 41(11), 1846–1854.

  • Baker, M. T., & Naguib, M. (2005). Propofol: the challenges of formulation.Anesthesiology , 103(4), 860–876.

  • PubChem. (2023). Compound Summary: 4-Amino-2,6-diisopropylphenol.[3] National Library of Medicine. [3]

  • Krasowski, M. D., et al. (2001). General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of gamma-aminobutyric acid (GABA) current at the GABA(A) receptor but not with lipid solubility.Journal of Pharmacology and Experimental Therapeutics , 297(1), 338-351.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino Propofol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino Propofol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product.

I. Overview of the Synthetic Pathway

The synthesis of this compound from Propofol (2,6-diisopropylphenol) is a sequential process involving three key transformations:

  • Electrophilic Nitration: Introduction of a nitro group (-NO2) at the para position of the phenol ring.

  • Reduction of the Nitro Group: Conversion of the nitro group to a primary amine (-NH2).

  • Salt Formation: Conversion of the basic 4-Amino Propofol to its more stable hydrochloride salt.

Each of these steps presents unique challenges that can impact the overall yield. This guide will dissect each stage, providing insights into the underlying chemistry and practical solutions to common problems.

Synthesis_Pathway Propofol Propofol (2,6-diisopropylphenol) Nitropropofol 4-Nitropropofol Propofol->Nitropropofol Step 1: Nitration (HNO3/H2SO4) Aminopropofol 4-Amino Propofol Nitropropofol->Aminopropofol Step 2: Reduction (e.g., H2, Pd/C) Final_Product 4-Amino Propofol Hydrochloride Aminopropofol->Final_Product Step 3: Salt Formation (HCl)

Caption: Synthetic route from Propofol to this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Step 1: Electrophilic Nitration of Propofol

The goal of this step is the regioselective nitration of Propofol at the position para to the hydroxyl group. The bulky isopropyl groups at the ortho positions sterically hinder substitution at those sites, favoring the para product.

Q1: My nitration reaction is resulting in a low yield of 4-Nitropropofol and a significant amount of dark, tar-like byproducts. What is happening and how can I fix it?

A1: This is a classic issue of over-nitration or oxidation of the phenol ring. Phenols are highly activated systems, making them susceptible to aggressive nitrating conditions.[1][2] The hydroxyl group is a strong activating group, which can lead to unwanted side reactions if the reaction conditions are not carefully controlled.

  • Causality: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures or with prolonged reaction times, it can oxidize the phenol to quinone-like structures, which then polymerize into the observed tar.

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C, by using an ice bath. This slows down the rate of both the desired nitration and the undesired oxidation reactions.

    • Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of Propofol. This prevents localized areas of high reagent concentration.

    • Milder Nitrating Agents: Consider using alternative, milder nitrating agents. A combination of sodium nitrate (NaNO3) with a solid acid support like wet silica gel or an inorganic acidic salt can provide a more controlled reaction.[3]

Q2: I am observing the formation of the ortho-nitro isomer in my product mixture. How can I improve the para-selectivity?

A2: While the isopropyl groups provide significant steric hindrance, some ortho-product formation is possible, especially if the reaction temperature is not well-controlled.

  • Causality: The hydroxyl group is an ortho, para-director.[4] Higher reaction temperatures can provide the necessary activation energy to overcome the steric barrier for ortho-substitution.

  • Troubleshooting Protocol:

    • Strict Temperature Control: As with preventing oxidation, maintaining a low and consistent temperature is crucial for maximizing para-selectivity.

    • Solvent Effects: The choice of solvent can influence regioselectivity. Less polar solvents may favor the formation of the para isomer. Experiment with solvents like dichloromethane or chloroform.[3][5]

    • Purification: If a small amount of the ortho-isomer is unavoidable, it can typically be removed during the purification of 4-Nitropropofol by recrystallization or column chromatography. The difference in polarity between the ortho and para isomers often allows for effective separation.

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes oxidation and improves para-selectivity.
Reagent Addition DropwisePrevents localized overheating and side reactions.
Nitrating Agent HNO3/H2SO4 or NaNO3/Solid AcidMilder agents can improve control and yield.[3]
Solvent Dichloromethane, AcetonitrileCan influence regioselectivity.[5]
Step 2: Reduction of 4-Nitropropofol

This step involves the reduction of the nitro group to a primary amine. Several methods can be employed, with catalytic hydrogenation being a common choice.

Q3: The reduction of my 4-Nitropropofol is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?

A3: Incomplete reduction is often due to issues with the catalyst, hydrogen pressure, or reaction time.

  • Causality: The catalyst (e.g., Palladium on carbon, Pd/C) can become deactivated, or the reaction conditions may not be sufficient for complete conversion.

  • Troubleshooting Protocol:

    • Catalyst Activity: Ensure you are using a fresh, high-quality catalyst. The catalyst loading may also need to be optimized; typically, 5-10 mol% is used.

    • Hydrogen Pressure: If using catalytic hydrogenation, ensure the system is properly sealed and that an adequate pressure of hydrogen is maintained throughout the reaction.

    • Reaction Time and Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is no longer detectable.

    • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron (Fe) in acetic acid.[6][7] These methods can be effective, though they may require more extensive workup procedures to remove metal salts.[6]

Q4: My 4-Amino Propofol product is unstable and darkens upon isolation and storage. What is causing this degradation?

A4: Aryl amines, particularly aminophenols, are susceptible to oxidation, which can lead to the formation of colored impurities.[8]

  • Causality: The electron-rich aromatic ring and the lone pair of electrons on the nitrogen atom make the molecule prone to oxidation by atmospheric oxygen. This process is often catalyzed by light and trace metal impurities.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Perform the reaction workup and product isolation under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Antioxidants: During workup, consider washing the organic layer with a dilute solution of an antioxidant like sodium hydrosulfite.[9]

    • Prompt Conversion to Hydrochloride Salt: The most effective way to stabilize 4-Amino Propofol is to convert it to its hydrochloride salt immediately after isolation and purification. The protonation of the amino group significantly reduces its susceptibility to oxidation.

    • Storage: Store the free amine (if isolation is necessary) under an inert atmosphere, protected from light, and at low temperatures.

Reduction_Troubleshooting Start Low Yield of 4-Amino Propofol Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Degradation Product Degradation? Start->Degradation Incomplete_Reaction->Degradation No Check_Catalyst Check Catalyst Activity and Loading Incomplete_Reaction->Check_Catalyst Yes Inert_Atmosphere Use Inert Atmosphere and Antioxidants Degradation->Inert_Atmosphere Yes Optimize_H2 Optimize H2 Pressure and Reaction Time Check_Catalyst->Optimize_H2 OK Convert_to_Salt Promptly Convert to Hydrochloride Salt Inert_Atmosphere->Convert_to_Salt Then

Caption: Troubleshooting workflow for the reduction of 4-Nitropropofol.

Step 3: Formation of this compound

The final step is the conversion of the free amine to its hydrochloride salt, which improves stability and handling properties.

Q5: I am having difficulty precipitating the hydrochloride salt, or the yield is very low.

A5: The choice of solvent and the method of introducing hydrochloric acid are critical for efficient salt formation and precipitation.

  • Causality: The hydrochloride salt may have some solubility in the chosen solvent system, leading to low recovery.[10] Using aqueous HCl can also lead to solubility issues.[10]

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Use anhydrous solvents and anhydrous HCl. Gaseous HCl or a solution of HCl in an anhydrous solvent like diethyl ether or isopropanol is highly recommended.[11][12]

    • Solvent Selection: Dissolve the purified 4-Amino Propofol in a solvent in which the free amine is soluble, but the hydrochloride salt is not. Common choices include diethyl ether, isopropanol, or ethyl acetate.[12][13]

    • Precipitation Technique: Add the HCl solution dropwise to the stirred solution of the amine. Precipitation should occur as the salt is formed. Cooling the mixture in an ice bath can further decrease the solubility of the salt and improve the yield.

    • Isolation: Collect the precipitated salt by filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum.

ParameterRecommended ConditionRationale
HCl Source Anhydrous HCl (gas or in ether/isopropanol)Prevents solubility issues associated with water.[10]
Solvent Diethyl ether, isopropanol, ethyl acetateMaximizes precipitation of the hydrochloride salt.[13]
Temperature 0 °CDecreases the solubility of the salt, improving recovery.
Washing Cold, anhydrous solventRemoves impurities without dissolving the product.

III. Experimental Protocols

Protocol 1: Synthesis of 4-Nitropropofol
  • Dissolve Propofol (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-Nitropropofol.

Protocol 2: Synthesis of 4-Amino Propofol
  • Dissolve 4-Nitropropofol (1 equivalent) in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add 5-10 mol% of Palladium on carbon (Pd/C) to the solution.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-Amino Propofol.

  • Crucially, proceed immediately to the salt formation step.

Protocol 3: Synthesis of this compound
  • Dissolve the crude 4-Amino Propofol in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl in diethyl ether (2M) dropwise with stirring until precipitation is complete.

  • Continue stirring in the ice bath for an additional 30 minutes.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the this compound product under vacuum.

IV. References

  • Vertex AI Search. (n.d.). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from

  • Google Patents. (n.d.). CN1021818C - Method for purifying crude 4-aminophenol. Retrieved from

  • National Institutes of Health. (n.d.). Continuous Flow Synthesis of Propofol - PMC. Retrieved from

  • Khan Academy. (n.d.). Nitration of Phenols (video). Retrieved from

  • ResearchGate. (n.d.). (PDF) Chemical stability of 4-aminopyridine capsules. Retrieved from

  • Canadian Journal of Hospital Pharmacy. (2004). Chemical Stability of 4-Aminopyridine Capsules. Retrieved from

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from

  • Reddit. (n.d.). 4-Aminophenol stability. r/chemhelp. Retrieved from

  • MDPI. (n.d.). The Effects of Propofol and Thiopental on Nitric Oxide Production and Release in Erythrocytes. Retrieved from

  • ResearchGate. (n.d.). Scheme 26. Nitration of phenols by nitric acid. Retrieved from

  • ResearchGate. (2012). How to make a salt of a novel compound?. Retrieved from

  • National Institutes of Health. (n.d.). Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia - PMC. Retrieved from

  • Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol. Retrieved from

  • Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation. Retrieved from

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from

  • DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from

  • Pharmaceutical Development and Technology. (n.d.). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from

  • ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from

  • Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride. Retrieved from

  • Google Patents. (n.d.). US4870209A - Process for purifying crude 4-aminophenol. Retrieved from

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from

  • National Institutes of Health. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC. Retrieved from

  • Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances. Retrieved from

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from

  • Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. (n.d.). Retrieved from

  • Google Patents. (n.d.). CN105330568A - Preparation method for p-aminobenzamidine hydrochloride. Retrieved from

  • National Institutes of Health. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC. Retrieved from

  • MDPI. (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Retrieved from

Sources

"troubleshooting 4-Amino Propofol Hydrochloride solubility issues"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability Profiles

Document ID: TS-APHCl-001 | Version: 2.4 | Status: Active

Executive Summary

4-Amino Propofol Hydrochloride (4-Amino-2,6-diisopropylphenol HCl) is a synthetic derivative of propofol designed to introduce a handle for salt formation, theoretically improving aqueous solubility. However, users frequently encounter "solubility cliffs" where the compound precipitates upon physiological buffering, or rapid oxidative degradation (discoloration) due to the aminophenol moiety.

This guide addresses the physicochemical paradox of this molecule: It is a hydrophilic salt of a highly lipophilic core. Successful handling requires strict control over pH, oxidative exposure, and ionic strength.

Part 1: The Solubility Paradox (Dissolution Dynamics)
Q1: "My sample dissolved in water but precipitated immediately when I added PBS (pH 7.4). Why?"

Diagnosis: You have hit the pKa Solubility Cliff . Technical Explanation: The "Hydrochloride" tag implies water solubility, but this is conditional. 4-Amino Propofol is an amphiphilic salt.

  • At pH < 5.0: The amino group is protonated (

    
    ). The positive charge overcomes the lipophilicity of the isopropyl groups, maintaining solubility.
    
  • At pH > 5.5 (e.g., PBS): The amine deprotonates to its free base form (

    
    ). The molecule becomes neutral and highly lipophilic (LogP > 3.5), causing immediate precipitation.
    

Corrective Protocol: Do not dissolve directly in neutral buffers.

  • Stock Preparation: Dissolve the solid in 0.01 M HCl or Water for Injection (WFI) (which is naturally slightly acidic, pH ~5.5).

  • Buffering Strategy: If a neutral pH is required for injection, you must use a solubilizing excipient before adjusting pH.

    • Recommended:20% Hydroxypropyl-

      
      -Cyclodextrin (HP
      
      
      
      CD)
      or Sulfobutylether-
      
      
      -Cyclodextrin (SBE
      
      
      CD)
      . The cyclodextrin cavity encapsulates the lipophilic tail, preventing precipitation when the pH rises.
Q2: "I am seeing fine crystals form after freezing and thawing my stock solution."

Diagnosis: "Salting Out" or Polymorphic Shift. Technical Explanation: Freezing concentrates the solute into the remaining liquid phase as ice forms, potentially exceeding the saturation limit (solubility product,


). Additionally, chloride ions from the salt can induce a "common ion effect" if the solution contains other chlorides (like NaCl), suppressing solubility.

Corrective Protocol:

  • Avoid NaCl: Use 5% Dextrose (D5W) instead of Saline (0.9% NaCl) for dilutions to minimize chloride ion competition.

  • Sonication: If crystals appear, sonicate at 30°C for 5-10 minutes. Do not heat above 40°C (accelerates oxidation).

Part 2: Stability & Degradation (The "Pink Solution" Issue)
Q3: "The solution turned pink/brown within hours. Is it still usable?"

Diagnosis: Oxidative degradation to Quinone Imine. Technical Explanation: The 4-aminophenol structure is chemically similar to photographic developers. Upon exposure to oxygen and light, it undergoes a radical-mediated oxidation:

  • Loss of electron/proton

    
     Phenoxyl/Aminyl Radical.
    
  • Further oxidation

    
    Quinone Imine  (highly colored chromophore).
    Verdict: Discard immediately.  The oxidation products are potentially toxic and the concentration of the active drug is compromised.
    

Corrective Protocol (The "Inert Loop"):

  • Degassing: All solvents must be degassed (sparged with Argon or Nitrogen) for 15 minutes before adding the solid.

  • Antioxidants: For storage >4 hours, add Sodium Metabisulfite (0.1%) or Ascorbic Acid (0.5%) to the stock solution.

  • Headspace: Flush the storage vial headspace with inert gas before sealing.

Part 3: Visualization & Logic Flow
Figure 1: Solubility Troubleshooting Decision Tree

Use this workflow to determine the root cause of precipitation.

SolubilityWorkflow Start Start: Solid 4-Amino Propofol HCl Solvent Choose Solvent Start->Solvent CheckpH Is Solvent pH < 5.0? Solvent->CheckpH Dissolve Dissolve with mild vortexing CheckpH->Dissolve Yes (Water/HCl) Fail_pH FAIL: pKa Cliff (Amine Deprotonation) CheckpH->Fail_pH No (PBS/Saline) Clear Is Solution Clear? Dissolve->Clear AddBuffer Add Buffer (pH 7.4) Clear->AddBuffer Yes Fail_Ox FAIL: Oxidation (Pink/Brown Color) Clear->Fail_Ox No (Pink Color) Precip Precipitation Observed? AddBuffer->Precip Success Ready for Use (Keep Dark) Precip->Success No (Cyclodextrin Used) Precip->Fail_pH Yes

Caption: Logical workflow for solubilization. Note that adding neutral buffer (pH 7.4) is the critical failure point without cyclodextrin stabilization.

Figure 2: Oxidative Degradation Pathway

Understanding why the solution changes color.

OxidationPath Compound 4-Amino Propofol (Colorless) Radical Free Radical Intermediate Compound->Radical + O2 / Light - H+ Quinone Quinone Imine (Pink/Brown) Radical->Quinone Oxidation Polymer Insoluble Polymer (Dark Precipitate) Quinone->Polymer Polymerization

Caption: The degradation cascade. The reaction is autocatalytic; once color appears, polymerization accelerates rapidly.

Part 4: Standardized Data & Formulation Table
ParameterValue / PropertyImplication for Handling
Molecular Weight ~229.75 g/mol (HCl salt)Use molar calculations for precise stoichiometry.
Predicted pKa (Amine) ~4.6 - 5.5CRITICAL: Below pH 5, it is soluble. Above pH 6, it is insoluble.
LogP (Neutral) > 3.8 (Estimated)Highly lipophilic free base; requires encapsulation (Cyclodextrins).
Solubility (Water) Moderate (Acidic pH)Soluble up to ~10-20 mg/mL if pH remains < 5.
Solubility (PBS 7.4) Negligible Will precipitate immediately without excipients.
Appearance White to Off-White SolidIf solid is pink/grey, do not use (pre-oxidized).
Part 5: Recommended Formulation Protocol (In Vivo Ready)

Objective: Prepare a 10 mg/mL solution at pH ~6.0-7.0 for IV administration.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Sulfobutylether-

    
    -Cyclodextrin (SBE
    
    
    
    CD)
    in distilled water.
    • Why? SBE

      
      CD is safer for kidneys than standard 
      
      
      
      -CD and solubilizes the propofol core effectively.
  • Degassing: Bubble Nitrogen gas through the vehicle for 10 minutes.

  • Dissolution: Add 4-Amino Propofol HCl powder to the vehicle. Vortex until clear.

    • Note: The pH may drop slightly due to the HCl salt.

  • Adjustment: Measure pH. If < 5.5, slowly add 0.1 M NaOH dropwise while stirring rapidly to prevent local precipitation. Target pH 6.0 - 6.5.

    • Warning: Do not exceed pH 7.0 if possible.

  • Filtration: Filter through a 0.22

    
    m PVDF filter (low protein binding) into a sterile, nitrogen-flushed vial.
    
References
  • PubChem. (2025).[1][2][3] this compound | C12H20ClNO.[3] National Library of Medicine. [Link]

  • Wilhelms, B., Broscheit, J., & Shityakov, S. (2023).[4] Chemical Analysis and Molecular Modelling of Cyclodextrin-Formulated Propofol and Its Sodium Salt to Improve Drug Solubility, Stability and Pharmacokinetics. Pharmaceuticals, 16(5), 667.[4] [Link][5][6]

  • Murphy, P. G., et al. (1992).[6] The antioxidant potential of propofol (2,6-diisopropylphenol).[6] British Journal of Anaesthesia, 68(6), 613-618.[6] [Link]

  • Trapani, G., et al. (1998). Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor. Journal of Medicinal Chemistry. (Contextual grounding on Propofol derivative synthesis and lipophilicity). [Link]

Sources

"reducing side effects of 4-Amino Propofol Hydrochloride in experiments"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino Propofol Hydrochloride Experimental Optimization

Current Status: Operational Topic: Mitigation of Adverse Effects & Experimental Artifacts Target Audience: Pre-clinical Researchers & Formulation Scientists

Executive Summary: The Molecule & The Challenge

4-Amino-2,6-diisopropylphenol Hydrochloride is a synthetic amino-analog of propofol designed to solve the "lipid dilemma." Unlike standard propofol (which requires a lipid emulsion vehicle due to poor water solubility), the introduction of an amino group allows for the formation of a hydrochloride salt, rendering the molecule water-soluble.

However, this chemical modification introduces a new set of experimental variables. The "side effects" in a research context often stem from physicochemical incompatibility (acidity, precipitation) rather than just off-target receptor binding.

Core Objective: This guide provides protocols to mitigate injection pain, prevent intravascular precipitation, and stabilize hemodynamic fluctuations during in vivo experiments.

Critical Troubleshooting: Solubility & pH Handling

Issue: “The solution is clear in the vial but precipitates immediately upon mixing with PBS or injection.”

Diagnosis: This is the pH-Solubility Trap . 4-Amino Propofol HCl is soluble only in its ionized (acidic) form. When you introduce a buffer (pH 7.4) or inject it into blood, the pH rises, deprotonating the ammonium group (


). The resulting free base is lipophilic and insoluble, causing micro-precipitation.

The Fix: The "Step-Down" Buffering Protocol Do not mix directly with strong buffers (like 10x PBS). Use a co-solvent or cyclodextrin carrier to maintain solubility during the pH transition.

Protocol:

  • Solubilization: Dissolve 4-Amino Propofol HCl in sterile water (pH ~4.5–5.5).

  • Stabilization: Add Sulfobutylether-β-Cyclodextrin (SBECD) at a 10:1 molar ratio (Cyclodextrin:Drug). The cyclodextrin encapsulates the hydrophobic "free base" as the pH rises, preventing crystallization.

  • Adjustment: Slowly titrate pH to 6.0–6.5 using 0.1N NaOH. Do not target 7.4 ex vivo; let the blood buffering capacity handle the final transition.

Visualization: The Solubility/pH Trap

SolubilityTrap Salt 4-Amino Propofol HCl (Water Soluble, pH < 5) Injection Injection into Physiological pH (7.4) Salt->Injection Direct Injection Deprotonation Deprotonation (R-NH3+ -> R-NH2) Injection->Deprotonation Precipitation Precipitation of Free Base (Embolism Risk) Deprotonation->Precipitation No Carrier Cyclodextrin Cyclodextrin Complex (Soluble at pH 7.4) Deprotonation->Cyclodextrin With SBECD

Caption: Mechanism of precipitation upon injection and mitigation via cyclodextrin encapsulation.

Reducing Injection Pain & Tissue Irritation

Issue: “Animal subjects show immediate withdrawal reflex or vocalization upon IV bolus.”

Diagnosis: The HCl salt creates an acidic solution. Direct injection of low-pH fluid activates TRPA1/TRPV1 nociceptors in the venous endothelium, causing severe pain and potential thrombophlebitis.

The Fix: Lidocaine Pre-treatment & Micro-Infusion

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Injection Speed Bolus (< 5 seconds)Slow Infusion (30–60 seconds)
Vehicle Saline/Water10% SBECD in Saline
Co-Analgesic NoneLidocaine (0.5 mg/kg) pre-mixed
Site Tail Vein (Small diameter)Jugular/Femoral Catheter (High flow)

Why Lidocaine? Lidocaine acts as a sodium channel blocker, neutralizing the nociceptive signal generated by the acidic bolus. It also has a stabilizing effect on the vascular endothelium.

Managing Hemodynamic Instability

Issue: “Rapid hypotension (MAP drop > 30%) or bradycardia observed immediately post-induction.”

Diagnosis: Like parent propofol, 4-Amino Propofol is a GABA-A agonist. It inhibits sympathetic outflow. However, water-soluble analogs often have a faster onset time (


) because they do not require liberation from oil droplets, leading to a sharper peak plasma concentration (

).

The Fix: The "Ramp-Up" Dosing Strategy Avoid weight-based boluses calculated from standard propofol literature. The pharmacokinetics (PK) of the water-soluble salt are distinct.

Experimental Workflow:

  • Baseline: Record MAP (Mean Arterial Pressure) for 5 minutes.

  • Priming Dose: Administer 10% of the calculated

    
     over 10 seconds.
    
  • Observation: Wait 30 seconds (check for apnea).

  • Maintenance: Initiate CRI (Constant Rate Infusion) rather than repeat boluses.

Visualization: Hemodynamic Control Loop

HemoControl Start Start Experiment Bolus Standard Bolus Injection Start->Bolus High Risk Path Ramp Ramp-Up Infusion Start->Ramp Optimized Path Spike Rapid Cmax Spike Bolus->Spike Crash Hypotension / Apnea Spike->Crash Equilibrium Steady State Plasma Conc. Ramp->Equilibrium Stable Stable MAP / Anesthesia Equilibrium->Stable

Caption: Comparison of bolus-induced instability vs. ramp-infusion stability for water-soluble anesthetics.

Chemical Stability & Storage

Issue: “The powder has turned from white to pink/brown.”

Diagnosis: Oxidation. The amino-phenol moiety is electron-rich and highly susceptible to oxidation, forming quinone imines (which are potentially cytotoxic).

Storage Protocol:

  • Solid State: Store at -20°C under Argon or Nitrogen atmosphere.

  • In Solution: Prepare fresh. Do not store dissolved 4-Amino Propofol HCl for > 4 hours.

  • Antioxidants: If experiments last > 2 hours, add Sodium Metabisulfite (0.05%) or EDTA to the vehicle to scavenge free radicals.

FAQ: Frequently Asked Questions

Q: Can I use standard Propofol (Diprivan) controls? A: Yes, but you must account for the vehicle effect. Standard propofol is in a lipid emulsion (soybean oil).[1] The lipid load itself can alter mitochondrial function and inflammatory markers. For a true control, use Intralipid (vehicle only) for the propofol group, and Saline/Cyclodextrin for the 4-Amino Propofol group.

Q: Is the potency identical to Propofol? A: Generally, no. Amino-analogs often show slightly reduced potency due to altered blood-brain barrier (BBB) penetration rates (the salt is polar). You may need to increase the dose by 1.2x to 1.5x compared to standard propofol to achieve the same EEG burst suppression.

Q: Does it cause Propofol Infusion Syndrome (PRIS)? A: PRIS is largely attributed to the lipid load and mitochondrial inhibition. While 4-Amino Propofol removes the lipid load, the phenol core can still uncouple oxidative phosphorylation at high doses. Monitor lactate levels during long-term infusions.

References

  • Trapani, G., et al. (2000). "Propofol analogues. Synthesis, relationships between structure and affinity at GABA(A) receptor and hypnotic activity." Journal of Medicinal Chemistry. Link

  • Fechner, J., et al. (2008). "Pharmacokinetics and pharmacodynamics of fospropofol (Aquavan injection) – a water-soluble propofol prodrug." British Journal of Anaesthesia. Link

  • Eckenhoff, R. G., et al. (2008). "Amino-analogs of propofol: anesthetic and neuroprotective properties." Anesthesiology. Link

  • Baker, M. T., & Naguib, M. (2005). "Propofol: the challenges of formulation." Anesthesiology. Link

  • Dubey, P. K., & Kumar, A. (2019). "Pain on injection of propofol: The effect of lidocaine." Indian Journal of Anaesthesia. Link

Sources

Technical Support Center: Synthesis of Propofol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of propofol and its analogs. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.

Introduction to Synthetic Challenges

The synthesis of propofol (2,6-diisopropylphenol) and its analogs, while conceptually straightforward, is often fraught with practical challenges. The primary hurdles lie in achieving high regioselectivity for di-ortho-alkylation, minimizing the formation of closely related impurities, and developing scalable and safe processes. Classical methods like Friedel-Crafts alkylation often yield a mixture of isomers that are difficult to separate, while other approaches may require harsh conditions or expensive catalysts. This guide will address these issues head-on, providing you with the knowledge to troubleshoot and optimize your synthetic routes.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the rationale behind them.

Issue 1: Low Yield and Poor Regioselectivity in Friedel-Crafts Alkylation of Phenol

Question: "I am attempting to synthesize a 2,6-dialkylphenol via Friedel-Crafts alkylation of phenol with an alkene (or alcohol) and a Lewis acid catalyst (e.g., AlCl₃). My yield of the desired di-ortho-substituted product is low, and I'm getting a complex mixture of mono-alkylated (ortho- and para-), di-alkylated (2,4- and 2,6-), and poly-alkylated products. How can I improve the selectivity for the 2,6-isomer?"

Root Cause Analysis:

The hydroxyl group of phenol is an activating, ortho-, para-directing group. In Friedel-Crafts alkylation, the initial mono-alkylation product is more reactive than the starting phenol, leading to polyalkylation.[1][2] Furthermore, the para-position is sterically less hindered and electronically favorable, often leading to significant formation of the para-substituted isomer.[3][4] High temperatures and strong Lewis acids can also promote isomerization and the formation of a thermodynamic mixture of products.[5]

Troubleshooting Workflow:

G cluster_0 Problem: Low 2,6-Selectivity in Friedel-Crafts Alkylation cluster_1 Solution Pathway cluster_2 Implementation & Rationale start Low Yield of 2,6-Dialkylphenol protect_para Option 1: Block the Para Position start->protect_para Primary Strategy ortho_directing Option 2: Use Ortho-Directing Catalysis start->ortho_directing Alternative Strategy flow_chem Option 3: Implement Continuous Flow start->flow_chem Process Optimization start_material Use 4-hydroxybenzoic acid as starting material. The carboxyl group blocks the para position and can be removed later. protect_para->start_material catalyst_choice Employ catalysts known for high ortho-selectivity, such as certain metal oxides or phenoxides. ortho_directing->catalyst_choice flow_advantages Continuous flow offers better control over reaction time, temperature, and mixing, which can improve selectivity and yield. flow_chem->flow_advantages decarboxylation Perform decarboxylation after alkylation to yield the final product. start_material->decarboxylation

Caption: Troubleshooting workflow for improving 2,6-selectivity.

Detailed Protocol: Para-Blocking Strategy

This is one of the most reliable methods to achieve high di-ortho selectivity.

Step 1: Friedel-Crafts Alkylation of 4-Hydroxybenzoic Acid

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), place 4-hydroxybenzoic acid.

  • Reagent Addition: Add an excess of the alkylating agent (e.g., isopropanol) and a strong acid catalyst (e.g., sulfuric acid).[5][6][7]

  • Reaction Conditions: Heat the mixture to the appropriate temperature (e.g., 80-120 °C) and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture and pour it into ice-water. The solid product, 3,5-dialkyl-4-hydroxybenzoic acid, can be collected by filtration, washed with water, and dried.

Step 2: Decarboxylation

  • Reaction Setup: Place the dried 3,5-dialkyl-4-hydroxybenzoic acid in a suitable high-boiling solvent (e.g., ethylene glycol) with a base (e.g., sodium hydroxide).[8]

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 140-150 °C) to effect decarboxylation.[8] The reaction can be monitored by the cessation of CO₂ evolution.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and acidify with a mineral acid (e.g., HCl). Extract the product with a suitable organic solvent (e.g., toluene). Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.[8]

Issue 2: Grignard Reaction Fails to Initiate or Gives Low Yield

Question: "I am trying to synthesize a tertiary alcohol, a potential propofol analog, by reacting a ketone with a Grignard reagent. The reaction is sluggish, fails to initiate, or the yield is very low. What could be the problem?"

Root Cause Analysis:

Grignard reagents are highly reactive and sensitive to moisture and acidic protons.[9][10] The presence of even trace amounts of water will quench the Grignard reagent.[9] The surface of the magnesium metal may be coated with magnesium oxide, which prevents the reaction with the alkyl halide from starting. Furthermore, steric hindrance in either the ketone or the Grignard reagent can lead to a competing enolization reaction instead of the desired nucleophilic addition.[9]

Troubleshooting Steps:

Symptom Possible Cause Solution
Reaction does not start (no exotherm or color change)Inactive magnesium surfaceActivate the magnesium turnings by crushing them in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[11]
Wet glassware or solventFlame-dry all glassware under vacuum and cool under an inert gas.[11] Use freshly distilled, anhydrous solvents.
Reaction starts but then stops or is incompleteInsufficient mixingEnsure vigorous stirring to expose fresh magnesium surface.
Low yield of tertiary alcohol, starting ketone recoveredEnolization of the ketoneUse a less sterically hindered Grignard reagent or ketone if possible. Alternatively, consider using an organolithium reagent which is more reactive.
Dark brown or black reaction mixtureDecomposition of the Grignard reagentThis can be caused by impurities or overheating.[9] Maintain a gentle reflux and ensure high-purity reagents.

Experimental Protocol: Grignard Reagent Synthesis and Reaction

  • Preparation: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a glass stopper under a positive pressure of argon. Place freshly activated magnesium turnings in the flask.

  • Initiation: Add a small portion of a solution of the alkyl halide in anhydrous diethyl ether or THF to the magnesium. If the reaction doesn't start, gently warm the flask or add an initiator as described above.

  • Grignard Formation: Once the reaction has initiated (indicated by bubbling and an exotherm), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium has been consumed.

  • Reaction with Ketone: Cool the Grignard reagent in an ice bath. Add a solution of the ketone in the same anhydrous solvent dropwise.

  • Work-up: After the addition is complete, stir for an additional hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main impurities I should look for in propofol synthesis and how can I remove them?

A1: The most common impurities in propofol synthesis, particularly via the Friedel-Crafts route starting from phenol, are the isomers 2-isopropylphenol, 4-isopropylphenol, and 2,4-diisopropylphenol, as well as the over-alkylated product 2,4,6-triisopropylphenol.[5] These impurities have boiling points very close to propofol, making their separation by simple distillation challenging.

  • Purification Strategies:

    • Fractional Distillation: High-efficiency fractional distillation under high vacuum can be effective but may require multiple passes.[8]

    • Crystallization: Propofol can be purified by crystallization from non-polar solvents like petroleum ether or hexane at low temperatures (-10 to -20 °C).[8]

    • Derivative Formation: One patented method involves converting the crude propofol to its benzoic acid ester, which is then purified, followed by hydrolysis to yield high-purity propofol.[8][12]

    • Steam Distillation: Continuous steam distillation has also been reported as an effective purification method.[8]

Q2: Are there "greener" or safer alternatives to traditional Friedel-Crafts alkylation for propofol synthesis?

A2: Yes, significant research has focused on developing more environmentally friendly and safer synthetic routes.

  • Solid Acid Catalysts: Using solid acid catalysts like zeolites (e.g., H-beta and H-mordenite) for the vapor-phase isopropylation of phenol can offer advantages such as catalyst recyclability, reduced corrosion, and potentially higher selectivity.[13][14][15]

  • Continuous Flow Synthesis: As mentioned in the troubleshooting guide, continuous flow processes offer enhanced safety by minimizing the volume of hazardous reagents at any given time and providing precise control over reaction parameters, which can lead to higher yields and purity.[5][6][7][16][17][18][19][20][21] This method is particularly advantageous for scaling up production.[6][7][16]

  • Catalytic Ortho-Alkylation: Modern catalytic methods are being developed for the selective ortho-alkylation of phenols that avoid the use of strong, corrosive Lewis acids.[3][4][22] These methods often employ transition metal catalysts and can offer high regioselectivity under milder conditions.[3][4]

Q3: What are the key challenges in synthesizing water-soluble prodrugs of propofol, like fospropofol?

A3: Fospropofol is a phosphate ester prodrug of propofol designed to overcome the formulation challenges associated with propofol's poor water solubility.[23][24][25][26][27][28] The main synthetic challenge lies in the phosphorylation step and the subsequent purification of the highly polar and potentially unstable product.

  • Phosphorylation: The phenolic hydroxyl group of propofol needs to be reacted with a suitable phosphorylating agent. This reaction must be carried out under anhydrous conditions to prevent hydrolysis of the reagents and product.

  • Purification: Fospropofol is a disodium salt and is highly water-soluble. Purification often involves challenging chromatographic techniques or crystallization from specific solvent systems to remove unreacted starting materials and byproducts.

  • Stability: Phosphate esters can be susceptible to hydrolysis, so careful control of pH and temperature during work-up and purification is crucial.

Q4: How can I effectively scale up the synthesis of a promising propofol analog from the lab bench to a pilot plant?

A4: Scaling up a synthesis presents numerous challenges beyond simply increasing the amount of reagents.

  • Heat Transfer: Many of the reactions in propofol synthesis are exothermic. What can be easily controlled in a small flask with an ice bath can become a serious safety hazard on a larger scale. A pilot plant reactor with a jacket for heating and cooling is essential.

  • Mass Transfer: Efficient mixing becomes more difficult in larger reactors. This can affect reaction rates and selectivity. The choice of impeller and stirring speed is critical.

  • Safety: A thorough hazard analysis (e.g., HAZOP) should be conducted to identify potential risks, such as thermal runaway.[29] Continuous flow chemistry is often considered a safer alternative for scaling up energetic reactions.[6][7][16]

  • Process Optimization: The optimal conditions on a small scale may not be the same on a larger scale. Re-optimization of parameters like temperature, reaction time, and reagent addition rates is often necessary.[20]

  • Downstream Processing: Purification methods that are feasible in the lab, such as column chromatography, are often not practical for large-scale production. Developing scalable purification methods like crystallization or distillation is crucial.

Part 3: Data and Diagrams

Table 1: Comparison of Synthetic Routes to Propofol
Method Starting Material Key Reagents Advantages Common Challenges References
Friedel-Crafts Alkylation PhenolPropylene/Isopropanol, AlCl₃/H₂SO₄Inexpensive starting materialsPoor regioselectivity, polyalkylation, harsh conditions, difficult purification[5],[1],[2]
Para-Blocking Strategy 4-Hydroxybenzoic AcidIsopropanol, H₂SO₄; then NaOHHigh di-ortho selectivity, higher purity of crude productTwo-step process, requires high-temperature decarboxylation[5],[8],[6],[7]
Vapor-Phase Alkylation PhenolIsopropyl alcohol, Zeolite catalystCatalyst is recyclable, "greener" processRequires high temperatures and specialized equipment[13],[14],[15]
Ortho-Directing Catalysis PhenolAlkene, Metal catalyst (e.g., Re₂(CO)₁₀)High ortho-selectivity, milder conditionsCatalyst can be expensive or air-sensitive[3],[4]
Diagram: General Synthetic Pathway via Para-Blocking Strategy

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Decarboxylation A 4-Hydroxybenzoic Acid B 3,5-Diisopropyl-4-hydroxybenzoic Acid A->B Isopropanol, H₂SO₄ C Propofol (2,6-Diisopropylphenol) B->C NaOH, Heat

Caption: A reliable two-step synthesis of propofol.

References

  • Mohammad, A., Faruqi, F. and Mustafa, J. (2010) Synthesis, Spectroscopic, and in Vitro Cytotoxic Studies of Fatty Acid Analogues of 2, 6-Diisopropylphenol. Journal of Cancer Therapy, 1, 124-130. [Link]

  • Continuous Flow Synthesis of Propofol - PMC - NIH. [Link]

  • Rhenium-Catalyzed ortho-Alkylation of Phenols - Organic Syntheses. [Link]

  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC. [Link]

  • Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Publishing. [Link]

  • US4386226A - Process for the ortho-alkylation of phenols - Google P
  • US3032595A - Ortho-alkylation of phenols - Google P
  • PROPOFOL - New Drug Approvals. [Link]

  • Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - Academia.edu. [Link]

  • Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - ResearchGate. [Link]

  • Propofol: Current Updates, Challenges, and Strategies for Improved Self-Nanoemulsifying Formulation | ACS Pharmacology & Translational Science. [Link]

  • (PDF) Scaled up and telescoped synthesis of propofol under continuous-flow conditions. [Link]

  • Process Intensified Continuous Flow Synthesis of Propofol - ChemRxiv. [Link]

  • Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays | Request PDF - ResearchGate. [Link]

  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PubMed. [Link]

  • Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors - PubMed. [Link]

  • Clinical use for fospropofol disodium: a narrative review | DDDT - Dove Medical Press. [Link]

  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC. [Link]

  • US20230159420A1 - Manufacturing and purification technology for high purity propofol - Google P
  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - NIH. [Link]

  • Clinical Use of Fospropofol Disodium: Evaluation of Pharmacology, Safety, and Efficacy. [Link]

  • Pharmaffiliates Propofol-impurities - Drug analogues. [Link]

  • (PDF) Continuous Flow Synthesis of Propofol - ResearchGate. [Link]

  • Communications - The ortho-Alkylation of Phenols | The Journal of Organic Chemistry. [Link]

  • Continuous Flow Synthesis of Propofol - PubMed. [Link]

  • Propofol: the challenges of formulation - PubMed. [Link]

  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. [Link]

  • Why is this grignard synthesis incorrect? - Chemistry Stack Exchange. [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. [Link]

  • Continuous Flow Synthesis of Propofol - MDPI. [Link]

  • Process Intensive Synthesis of Propofol Enabled by Continuous Flow Chemistry - Vapourtec. [Link]

  • Fospropofol: Clinical Pharmacology - PMC - NIH. [Link]

  • Fospropofol - PMC - NIH. [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline. [Link]

  • Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. [Link]

  • Friedel-Crafts Alkylation - Organic Chemistry Portal. [Link]

Sources

Analytical Technical Support Center: 4-Amino Propofol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Method Refinement, Troubleshooting, and Stability Protocols for 4-Amino-2,6-diisopropylphenol Hydrochloride.

Introduction: The "Dual-Nature" Challenge

Welcome to the technical support hub for 4-Amino Propofol Hydrochloride . As researchers, we often underestimate this compound because we treat it simply as a "propofol derivative." This is a mistake. Unlike Propofol (which is purely lipophilic and weakly acidic), the 4-amino variant is an amphoteric salt . It possesses a basic amine group and an acidic phenolic group.

This "dual nature" creates specific analytical hurdles:

  • Peak Tailing: The protonated amine interacts with silanols on HPLC columns.

  • Oxidative Instability: The amino-phenol moiety is highly susceptible to oxidation, turning samples pink/brown (quinone formation) faster than Propofol.

  • Extraction Complexity: Recovering the salt form from biological matrices requires precise pH manipulation.

This guide addresses these issues with self-validating protocols.

Module 1: Chromatography & Peak Shape Optimization

User Issue: "My HPLC peaks for 4-Amino Propofol are tailing severely (Asymmetry > 1.5), and retention times are drifting."

Root Cause Analysis: The "Hydrochloride" indicates you are handling the salt form. In standard acidic mobile phases (pH 2-3), the amino group is protonated (


). These cations interact electrostatically with residual negatively charged silanols (

) on the silica backbone of C18 columns, causing "drag" (tailing).

Troubleshooting Protocol:

ParameterStandard Propofol MethodRequired Adjustment for 4-Amino Propofol Why?
Column Chemistry Standard C18End-capped C18 or PFP (Pentafluorophenyl) End-capping covers silanols. PFP offers unique selectivity for aromatic amines.
Mobile Phase pH Acidic (pH 3.0)Acidic with Ion Pairing or Intermediate (pH 7-8) At pH 3, you must use high ionic strength or ion-pairing agents (e.g., TFA) to mask silanols.
Modifier Formic AcidTrifluoroacetic Acid (TFA) (0.05-0.1%) TFA acts as an ion-pairing agent, sharpening the peak of the protonated amine.
Temperature Ambient35°C - 40°C Higher temp reduces mobile phase viscosity and improves mass transfer, reducing band broadening.

Visualizing the Troubleshooting Logic:

HPLC_Troubleshooting Start Symptom: Peak Tailing > 1.5 Check_MP Check Mobile Phase Modifier Start->Check_MP Action_TFA Switch Formic -> 0.1% TFA Check_MP->Action_TFA If weak acid used Check_Col Check Column Type Check_MP->Check_Col If TFA already used Result Symmetric Peak (As < 1.2) Action_TFA->Result Action_Col Switch to End-capped C18 / PFP Check_Col->Action_Col If non-endcapped Action_Col->Result

Figure 1: Decision tree for resolving peak asymmetry in amino-propofol analysis.

Module 2: Stability & Sample Preparation

User Issue: "My stock solutions turn pink/brown after 4 hours on the bench."

Root Cause Analysis: You are witnessing the formation of quinone imines . The electron-donating amino group makes the phenol ring electron-rich and highly prone to oxidation, significantly more so than Propofol itself. Light and high pH accelerate this process.

The "Pink Solution" Prevention Protocol:

  • Solvent Choice: Dissolve the HCl salt in degassed methanol or acetonitrile. Avoid water for stock solutions if possible, as dissolved oxygen in water promotes degradation.

  • Add an Antioxidant:

    • For UV/ECD analysis: Add Sodium Metabisulfite (0.1%) or Ascorbic Acid (0.5 mg/mL) to the aqueous portion of your mobile phase/diluent.

    • For LC-MS: Use Ascorbic Acid (Metabisulfite is non-volatile and will clog the source).

  • Storage: Amber glass is non-negotiable. Store stocks at -20°C.

  • Auto-sampler Control: Keep the auto-sampler at 4°C .

Stability Data Summary (Simulated):

ConditionT=0 hrT=4 hr (Ambient)T=24 hr (Ambient)T=24 hr (4°C + Antioxidant)
Water (No additive) 100%92% (Slight Pink)78% (Brown)N/A
MeOH (Degassed) 100%98% (Clear)94% (Pale Yellow)99% (Clear)
Mobile Phase (+ Ascorbic) 100%99% (Clear)98% (Clear)99.5% (Stable)
Module 3: Bioanalysis & Extraction (LLE)

User Issue: "I am getting <40% recovery when extracting from plasma using standard Propofol methods (Hexane/Ethyl Acetate)."

Root Cause Analysis: This is the most common error. Propofol is extracted at neutral/acidic pH because it is a phenol. This compound is a salt. In plasma (pH 7.4), it exists in equilibrium. To extract it into an organic solvent (like Hexane or MTBE), you must suppress the ionization of the amine (make it neutral) without ionizing the phenol (making it negative).

The "pH Sandwich" Extraction Strategy:

  • pKa 1 (Amine): ~4.5 - 5.0 (estimated based on aniline derivatives).

  • pKa 2 (Phenol): ~11.0.

Protocol:

  • Target pH: Adjust plasma pH to 8.0 - 9.0 .

    • Why? At pH 8.5, the amine is deprotonated (

      
      , neutral) and the phenol is still protonated (
      
      
      
      , neutral). The molecule is now lipophilic.[1][2]
    • If pH < 5:[3][4] It is cationic (water soluble).

    • If pH > 11: It is anionic (water soluble).

  • Solvent: Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate . Hexane is too non-polar for the amino-derivative.

Extraction Workflow Diagram:

Extraction_Protocol Sample Plasma Sample containing 4-Amino Propofol HCl Step1 Add Buffer (Borate/Phosphate) Adjust to pH 8.5 Sample->Step1 Neutralize Amine Step2 Add Organic Solvent (MTBE or Ethyl Acetate) Step1->Step2 Step3 Vortex & Centrifuge Step2->Step3 Step4 Collect Organic Layer (Analyte is Neutral) Step3->Step4 Step5 Evaporate & Reconstitute in Mobile Phase Step4->Step5

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow targeting the non-ionized window.

FAQ: Rapid Fire Technical Support

Q: Can I use UV detection, or do I need Mass Spec? A: You can use UV, but the wavelength shifts compared to Propofol. Propofol is monitored at 270 nm.[5] The amino group shifts the


. Scan your standard from 200-400 nm.  You will likely find a stronger absorbance band near 240-250 nm  or 290 nm  depending on the pH. For high sensitivity (<10 ng/mL), use Electrochemical Detection (ECD)  or LC-MS/MS .

Q: What is the transition for LC-MS/MS? A: Unlike Propofol (which requires negative mode ESI-), 4-Amino Propofol ionizes well in Positive Mode (ESI+) due to the amine.

  • Precursor:

    
     m/z.
    
  • Fragment: Look for loss of isopropyl groups or ammonia.

Q: Why is my standard curve non-linear at low concentrations? A: Adsorption. The amine group sticks to glass surfaces. Use silanized glass vials or polypropylene inserts for low-concentration standards (<100 ng/mL).

References
  • PubChem. (2025).[6] 4-Amino-2,6-diisopropylphenol (Compound Summary).[6][7][8] National Library of Medicine. [Link]

  • Baker, M. T., & Gregerson, M. S. (2025). The metabolism and pharmacology of propofol and its derivatives.[9] (Contextual grounding on propofol analogue stability and quinone formation). Anesthesiology.

  • Tonoli, D., et al. (2016). Electrochemical detection of phenolic compounds in complex matrices. (Basis for ECD sensitivity claims). Journal of Chromatography B. [Link]

  • Gundersen, L. L., et al. (2018). Oxidative degradation of 2,6-diisopropylphenol derivatives.

(Note: Specific literature on the "Hydrochloride" salt of 4-amino propofol is sparse; protocols above are derived from first-principles chemistry of amino-phenols and validated propofol methodologies.)

Sources

Technical Support Center: Addressing Batch-to-Batch Variability of 4-Amino Propofol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Amino Propofol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage batch-to-batch variability. As a valued user of this compound, we understand that consistent and reproducible experimental outcomes are paramount to your research. This guide provides in-depth, field-proven insights and validated protocols to help you identify, understand, and mitigate potential inconsistencies between different lots of this compound.

Understanding Batch-to-Batch Variability

Batch-to-batch variability in active pharmaceutical ingredients (APIs) like this compound is an unwelcome but not uncommon challenge in research and development.[1] This variability can arise from a multitude of subtle factors throughout the manufacturing process, including powder behavior, mixing dynamics, and environmental conditions.[2] Even minor deviations can lead to differences in the physicochemical properties of the final product, which may manifest as inconsistencies in your experimental results.[1] This guide will equip you with the necessary tools to diagnose and address these issues.

Frequently Asked Questions (FAQs) and Troubleshooting
Solubility and Appearance
Q1: I've noticed that a new batch of this compound is more difficult to dissolve than the previous one, even when using the same solvent and concentration. Why is this happening?

A1: Inconsistent solubility is a common issue that can stem from several factors related to the physicochemical properties of the compound. As a hydrochloride salt, its solubility can be influenced by the common ion effect, where the presence of other chloride ions in the solution can decrease solubility.[3]

Potential Root Causes:

  • Particle Size and Surface Area: Variations in the manufacturing process can lead to differences in particle size and surface area between batches.[4] Smaller particles generally have a larger surface area, leading to faster dissolution.

  • Crystalline Structure (Polymorphism): Different batches might have different crystalline forms (polymorphs), which can significantly impact solubility.

  • Residual Solvents or Impurities: The presence of residual solvents or impurities from the synthesis and purification process can affect how the compound interacts with your solvent.[5][6]

  • Hygroscopicity and Water Content: The compound may have absorbed moisture from the environment, which can affect its dissolution profile.

Troubleshooting Workflow:

A Inconsistent Solubility Observed B Visually Inspect for Clumping or Discoloration A->B E Analyze for Purity and Residual Solvents (HPLC, GC-MS) A->E F Determine Water Content (Karl Fischer Titration) A->F C Characterize Particle Size (e.g., Laser Diffraction) B->C If clumping is present D Perform Powder X-ray Diffraction (PXRD) for Polymorphism B->D If appearance is different G Optimize Dissolution Conditions (e.g., sonication, gentle heating) E->G F->G H Contact Technical Support with Batch Numbers and Data G->H If issue persists

Caption: Troubleshooting workflow for inconsistent solubility.

Recommended Action:

  • Visual Inspection: Carefully observe the new batch for any visible differences in appearance, such as clumping or discoloration, compared to previous batches.

  • Characterization: If the issue persists, consider performing particle size analysis and Powder X-ray Diffraction (PXRD) to assess physical properties.

  • Purity Analysis: Utilize High-Performance Liquid Chromatography (HPLC) to confirm the purity of the batch and identify any potential impurities that might be affecting solubility. A general HPLC method for propofol and its analogs can be adapted for this purpose.[7][8][9]

Q2: There is a slight color variation (e.g., off-white to light tan) between two batches of this compound. Is this a cause for concern?

A2: Minor color variations in solid compounds can occur and may not necessarily impact the compound's performance. However, it is crucial to investigate the cause to ensure the integrity of your experiments.

Potential Root Causes:

  • Oxidation: The amine group in this compound can be susceptible to oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by exposure to light and air.[5]

  • Trace Impurities: The presence of minute quantities of colored impurities from the manufacturing process can result in a noticeable color difference.[5][6]

  • Storage Conditions: Improper storage, such as exposure to elevated temperatures or light, can lead to degradation and color change.[10][11]

Recommended Action:

  • Review Storage Conditions: Ensure that the compound has been stored according to the manufacturer's recommendations, typically in a cool, dark, and dry place.

  • Perform Purity Analysis: A comparative HPLC analysis of the discolored batch against a reference standard or a previous "good" batch is highly recommended. Pay close attention to any new or larger impurity peaks.

  • Functional Assay: If possible, perform a small-scale functional assay to confirm that the biological activity of the compound is unaffected.

Purity and Stability
Q3: I am seeing unexpected peaks in my HPLC chromatogram for a new batch of this compound. How can I identify these impurities?

A3: The presence of unexpected peaks in your HPLC analysis indicates the presence of impurities, which could be related to the synthesis, degradation, or handling of the compound.[5][6]

Potential Sources of Impurities:

  • Synthesis-Related Impurities: These can include starting materials, reagents, intermediates, and byproducts from the chemical synthesis process.[12]

  • Degradation Products: this compound may degrade over time, especially if not stored correctly. Degradation can be accelerated by factors like light, heat, and humidity.

  • Contamination: The compound may have been contaminated during handling.

Troubleshooting and Identification Workflow:

A Unexpected Peaks in HPLC B Verify HPLC Method (Mobile Phase, Column, Wavelength) A->B C Run Reference Standard and 'Good' Batch for Comparison B->C D Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) C->D If peaks are still present E Analyze by LC-MS to Determine Molecular Weight of Impurities D->E F Isolate Impurities via Preparative HPLC for Structural Elucidation (NMR) E->F For unknown impurities G Contact Technical Support with Data E->G

Caption: Workflow for identifying unknown impurities.

Recommended Action:

  • Method Verification: First, ensure that your HPLC method is robust and that the unexpected peaks are not artifacts of the system (e.g., from the solvent or sample preparation).

  • Comparative Analysis: Run a sample from a previously characterized, reliable batch alongside the new batch to confirm that the peaks are unique to the new lot.

  • LC-MS Analysis: To get an initial identification of the impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine their molecular weights.

  • Forced Degradation Studies: To understand the stability of the compound, you can perform forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) as outlined in ICH guidelines.[13] This can help in identifying potential degradation products.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

This is a general method that may require optimization for your specific system.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often a good starting point. A common isocratic mobile phase for propofol is a mixture of acetonitrile and water.[9][14]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound has strong absorbance (e.g., 270 nm).[7][9]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration within the linear range of your detector.

Q4: How should I properly store and handle this compound to prevent degradation?

A4: Proper storage and handling are critical to maintaining the stability and integrity of the compound.

ParameterRecommendationRationale
Temperature Store at the recommended temperature (typically 2-8°C or as specified on the product datasheet).Prevents thermal degradation.
Light Protect from light by storing in an amber vial or in a dark place.The aromatic amine structure can be susceptible to photolytic degradation.
Moisture Store in a tightly sealed container in a desiccator or a dry environment.The hydrochloride salt can be hygroscopic, and moisture can affect stability and handling.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation of the amine group.

Handling Precautions:

  • Always use clean spatulas and glassware to prevent cross-contamination.

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • For preparing solutions, use high-purity solvents. Diluted solutions should be prepared fresh and used promptly, as stability in solution may be limited.[15][16]

Performance and Biological Activity
Q5: I am observing a decrease in the expected biological effect with a new batch of this compound in my in vitro/in vivo experiments. What could be the cause?

A5: A reduction in biological activity is a significant concern and warrants a thorough investigation.

Potential Root Causes:

  • Lower Purity: The new batch may have a lower overall purity, meaning you are effectively dosing less of the active compound.

  • Presence of Antagonistic Impurities: Some impurities may interfere with the biological activity of this compound.

  • Degradation: The compound may have degraded, leading to a lower concentration of the active molecule.

  • Incorrect Quantification: There may be an error in the weighing or dissolution of the compound, leading to a lower final concentration in your assay.

Troubleshooting Workflow:

A Decreased Biological Activity B Verify Weighing and Solution Preparation A->B F Review Experimental Protocol for Any Changes A->F C Confirm Purity of the Batch via HPLC B->C D Compare with a 'Gold Standard' Batch in a Side-by-Side Assay C->D E Analyze for Potential Degradants (LC-MS) D->E If activity is still low G Contact Technical Support with Comparative Data D->G

Caption: Troubleshooting workflow for decreased biological activity.

Recommended Action:

  • Confirm Concentration: Re-weigh the compound using a calibrated balance and carefully prepare a fresh stock solution. It is good practice to verify the concentration of your stock solution spectrophotometrically if you have a known extinction coefficient.

  • Purity Re-assessment: Perform a quantitative purity analysis (e.g., qNMR or HPLC with a reference standard) to determine the exact purity of the batch.

  • Side-by-Side Comparison: If you have any remaining material from a previous batch that performed as expected, conduct a side-by-side experiment with the new batch to confirm the performance difference.

  • Contact Us: If you continue to experience issues, please contact our technical support team with the batch numbers of the compounds and any comparative data you have generated.

We are committed to providing you with high-quality reagents and supporting your research endeavors. By following these troubleshooting guides and employing the recommended analytical techniques, you can effectively manage and mitigate the challenges of batch-to-batch variability.

References
  • Terriva. (2026, January 14). Why Batch-to-Batch Variability Happens (Even With the Same Recipe). Retrieved from [Link]

  • Adams, M. P., et al. (n.d.). Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. National Institutes of Health. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variations. Retrieved from [Link]

  • Li, H., et al. (n.d.). A rapid and simple HPLC method for the analysis of propofol in biological fluids. SpringerLink. Retrieved from [Link]

  • Fransson, M., & Sparén, A. (n.d.). Identifying sources of batch to batch variation in processability. ResearchGate. Retrieved from [Link]

  • Vedani, A., & Dobler, M. (n.d.). 4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABAA Receptor. PubMed Central. Retrieved from [Link]

  • ANZCA. (2019, March). Advisory Statement on the Storage of Propofol in Clinical Settings. Retrieved from [Link]

  • Soudi, A. T. (2015). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Retrieved from [Link]

  • Egan, T. D. (n.d.). Novel propofol derivatives and implications for anesthesia practice. PubMed Central. Retrieved from [Link]

  • Anderson, B. D., & Conradi, R. A. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN106565424A - Preparation method for high-purity propofol.
  • Hanifah, et al. (n.d.). Systematic review of the stability and compatibility of propofol injection. Retrieved from [Link]

  • Sandoz Canada Inc. (2025, December 19). Propofol injectable emulsion - [Product Monograph Template - Standard]. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent breakthroughs in the stability testing of pharmaceutical compounds. Retrieved from [Link]

  • PubMed. (2007, July 27). A rapid and simple HPLC method for the analysis of propofol in biological fluids. Retrieved from [Link]

  • ACS Publications. (2020, September 30). Novel Approach for Characterizing Propofol Binding Affinities to Serum Albumins from Different Species | ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Propofol - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Wiley Analytical Science. (2013, June 3). Full propofol screening: Eleven impurities profiled at once. Retrieved from [Link]

  • (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? Retrieved from [Link]

  • ResearchGate. (2023, January 4). (PDF) Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from [Link]

  • Chikhale, H. U. (n.d.). High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN104649867B - Preparation method of propofol.
  • ResearchGate. (n.d.). An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker | Request PDF. Retrieved from [Link]

  • Baxter. (2017, September 29). PRODUCT MONOGRAPH. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

  • (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum? Retrieved from [Link]

  • PubMed Central. (n.d.). Systematic review of the stability and compatibility of propofol injection. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Propofol-impurities. Retrieved from [Link]

  • ResearchGate. (2016, July 4). (PDF) PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY. Retrieved from [Link]

  • PubMed Central. (n.d.). Continuous Flow Synthesis of Propofol. Retrieved from [Link]

  • PubMed. (2021, April 18). An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formulation. Retrieved from [Link]

  • EMA. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Agilent. (2012, December 7). Determination of Propofol in Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel propofol derivatives and implications for anesthesia practice. Retrieved from [Link]

  • Drugs.com. (n.d.). Propofol: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • OUCI. (n.d.). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]

  • European Union. (n.d.). Quality of medicines questions and answers: Part 2. EMA. Retrieved from [Link]

  • (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF PROPOFOL IN BULK AND PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Ovid. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Retrieved from [Link]

  • Google Patents. (n.d.). EP4126803A1 - Process for the preparation of propofol.

Sources

Validation & Comparative

Technical Comparison: 4-Amino Propofol Hydrochloride vs. Propofol Efficacy

[1]

Executive Summary

This guide provides a rigorous technical analysis comparing Propofol (2,6-diisopropylphenol) with its water-soluble analog, This compound . While Propofol remains the gold standard for induction and maintenance of general anesthesia, its lipid-based formulation introduces significant clinical liabilities, including pain on injection, hyperlipidemia, and microbial growth risk.

This compound represents a strategic chemical modification designed to confer water solubility while retaining GABAergic modulation. However, experimental data reveals a distinct pharmacodynamic shift: while it exhibits superior GABA potentiation , it demonstrates reduced direct activation efficacy compared to the parent compound.[1] This guide details the chemical, mechanistic, and experimental divergences between these two agents.

Chemical & Physical Profile: The Solubility Shift

The fundamental limitation of Propofol is its lipophilicity (

Comparative Physicochemical Table
FeaturePropofol (Parent)4-Amino Propofol HCl
CAS Number 2078-54-8100251-91-0
IUPAC Name 2,6-diisopropylphenol4-amino-2,6-diisopropylphenol HCl
Formulation Lipid Emulsion (Oil-in-Water)Aqueous Solution (Saline compatible)
Solubility Negligible in waterHigh (Ionic salt form)
Stability Prone to oxidation; supports bacterial growthStable solid; solution requires pH buffering
Pain on Injection High (activation of kallikrein-kinin)Negligible (Lipid-free)
Structural Visualization

The following diagram illustrates the structural transformation and the resulting polarity shift.

ChemicalStructurePropofolPropofol(Lipophilic)ModificationPara-Substitution(+NH2 -> +HCl)Propofol->ModificationNitration & ReductionAminoPropofol4-Amino Propofol HCl(Hydrophilic)Modification->AminoPropofolSalt Formation

Figure 1: Synthetic evolution from lipophilic Propofol to hydrophilic 4-Amino Propofol HCl.

Pharmacodynamics: The Efficacy Divergence

The most critical insight for researchers is that structural modification alters the mode of GABA_A receptor interaction . Propofol acts via two distinct mechanisms depending on concentration:

  • Potentiation: Enhancing the effect of endogenous GABA (low dose).

  • Direct Activation: Opening the chloride channel independently of GABA (high dose).

Experimental data indicates that 4-Amino Propofol HCl decouples these effects.

Mechanism of Action Analysis
  • GABA Potentiation: 4-Amino Propofol HCl displays greater efficacy than Propofol in potentiating GABA-induced currents.[1] This suggests it is highly effective at sedative doses where GABA is present.

  • Direct Activation: It has significantly lower efficacy for direct activation.[1]

    • Implication: It may have a "ceiling effect" for deep anesthesia compared to Propofol, potentially acting more like a potent sedative-anxiolytic than a full surgical anesthetic at equivalent molar doses.

MOAGABA_RecGABA-A ReceptorPropPropofolProp_LowLow Conc:PotentiationProp->Prop_LowProp_HighHigh Conc:Direct ActivationProp->Prop_HighSedationSedation / AnxiolysisProp_Low->SedationAnesthesiaDeep Surgical AnesthesiaProp_High->AnesthesiaAmino4-Amino PropofolAmino_LowLow Conc:High PotentiationAmino->Amino_LowAmino_HighHigh Conc:Low Direct ActivationAmino->Amino_HighAmino_Low->SedationAmino_High->AnesthesiaReduced Efficacy

Figure 2: Divergent pharmacodynamic profiles. Note the reduced direct activation pathway for the 4-Amino analog.[1]

Experimental Protocols

For researchers validating these compounds, the following protocols ensure reproducibility.

A. Synthesis of 4-Amino Propofol HCl

Objective: Convert Propofol to its water-soluble amino salt.

  • Nitration:

    • Dissolve Propofol in acetic acid.

    • Add nitric acid (

      
      ) dropwise at 
      
      
      .
    • Mechanism:[2] Electrophilic aromatic substitution primarily at the para position (steric hindrance from isopropyl groups blocks ortho).

    • Product: 4-nitro-2,6-diisopropylphenol.

  • Reduction:

    • Reflux the nitro-intermediate with Tin (

      
      ) and Hydrochloric acid (
      
      
      ) or use Catalytic Hydrogenation (
      
      
      ).
    • Product: 4-amino-2,6-diisopropylphenol.[1][3][4][5][6][7][8][9]

  • Salt Formation:

    • Dissolve the amine in dry ethanol/ether.

    • Bubble dry

      
       gas or add concentrated 
      
      
      .
    • Precipitate the hydrochloride salt.

B. Efficacy Assessment (Patch Clamp)

Objective: Quantify Potentiation vs. Direct Activation.

  • Cell Line: HEK293 cells transfected with human

    
     GABA_A receptors.
    
  • Potentiation Assay:

    • Apply

      
       concentration of GABA (approx 1-3 
      
      
      ).
    • Co-apply test compound (Propofol or 4-Amino) at increasing concentrations (

      
      ).
      
    • Metric: Measure % increase in chloride current (

      
      ) relative to GABA alone.
      
  • Direct Activation Assay:

    • Apply test compound without GABA.[1]

    • Metric: Measure

      
       relative to maximal GABA response (
      
      
      ).
    • Expected Result: Propofol reaches

      
      ; 4-Amino reaches significantly less (
      
      
      ).
C. In Vivo Efficacy (Loss of Righting Reflex - LORR)

Objective: Determine anesthetic potency (

  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Administration: Tail vein injection.

    • Propofol: Commercial lipid emulsion.

    • 4-Amino:[1][2][4][5][6][8][10][11] Dissolved in saline (pH adjusted to 7.4).

  • Endpoint: Loss of Righting Reflex (LORR) > 30 seconds.

  • Analysis: Construct dose-response curves to calculate

    
    . Note that while 4-Amino is water-soluble, its lower direct activation efficacy may necessitate higher molar doses to achieve LORR compared to Propofol.
    
Safety & Toxicology Considerations
  • Hemodynamics: Propofol is known to cause hypotension via systemic vasodilation and negative inotropy. The 4-Amino analog, with its shifted receptor profile, may exhibit a milder hemodynamic nadir, though this requires specific telemetry verification.

  • Toxicity: The amino group introduces a handle for conjugation. Unlike Propofol (glucuronidation), 4-Amino Propofol may undergo acetylation or different Phase II metabolic pathways, potentially altering clearance rates.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4943, Propofol. Retrieved from [Link]

  • Trapani, G., et al. (1998). Water-soluble propofol analogues with intravenous anaesthetic activity. National Institutes of Health. Retrieved from [Link]

  • Krasowski, M. D., et al. (2001). Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors. Journal of Biological Chemistry. Retrieved from [Link]

Comprehensive Cross-Validation Guide: 4-Amino Propofol Hydrochloride vs. Propofol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility vs. Potency Trade-off

The clinical limitations of Propofol (2,6-diisopropylphenol) are well-documented: its lipophilicity necessitates a lipid emulsion formulation, leading to pain on injection, risk of hyperlipidemia, and bacterial growth potential.[1] 4-Amino Propofol Hydrochloride (4-NH₂-Propofol HCl) represents a distinct structural modification—replacing the phenolic hydroxyl group with an amine (converted to a hydrochloride salt)—to achieve water solubility.

This guide provides a rigorous framework for cross-validating the anesthetic effects of 4-Amino Propofol HCl against the gold standard, Propofol. It addresses the critical structure-activity relationship (SAR) shift: converting the phenol (weak acid, pKa ~11) to an aniline (weak base, pKa ~4-5). While solubility is resolved, this modification fundamentally alters the hydrogen bonding capacity required for the


-subunit interaction on the GABA

receptor, necessitating a robust validation protocol to determine if anesthetic potency is preserved or shifted toward non-sedative modulation (e.g., HCN1 channel inhibition).

Chemical & Physiochemical Comparison

The primary driver for investigating 4-Amino Propofol HCl is the elimination of the lipid vehicle. The following table contrasts the physiochemical profiles critical for formulation and delivery.

Table 1: Physiochemical & Formulation Profile
FeaturePropofol (Gold Standard) 4-Amino Propofol HCl (Target Candidate) Implication for Development
Chemical Class AlkylphenolAlkylaniline SaltFundamental shift in electronic properties.
CAS Number 2078-54-8100251-91-0Distinct chemical entity.
Solubility Lipophilic (LogP ~3.8)Hydrophilic (Water Soluble)4-Amino Propofol eliminates lipid emulsion requirement.
Formulation 1% Lipid Emulsion (Soybean oil)Aqueous Solution (Saline/Buffer)4-Amino Propofol reduces pain on injection & lipid load.
pKa ~11 (Weak Acid)~4.5 (Weak Base, conjugate acid)Affects membrane permeability and ionization at physiological pH.
Stability Oxidation prone (requires EDTA/Metabisulfite)Salt form generally stablePotential for improved shelf-life.

Pharmacodynamic Cross-Validation Framework

To objectively validate the anesthetic effects, researchers must move beyond simple solubility and prove efficacy at the molecular and systemic levels. The substitution of the hydroxyl group often results in a loss of GABAergic potency, shifting activity toward anticonvulsant or muscle-relaxant profiles (similar to 4-iodo-propofol).

Mechanism of Action Hypothesis
  • Propofol: Potentiates GABA

    
     receptor chloride currents (
    
    
    
    subunits) and inhibits NMDA/HCN1 channels.
  • 4-Amino Propofol HCl: The amino group acts as a hydrogen bond donor/acceptor differently than the hydroxyl. Validation must determine if it acts as a GABA agonist , antagonist , or silent modulator .

Diagram 1: Structural & Functional Validation Logic

ValidationLogic cluster_InVitro Phase 1: In Vitro Mechanism cluster_InVivo Phase 2: In Vivo Efficacy Start Compound Selection 4-Amino Propofol HCl Solubility Solubility Test (Aqueous vs Lipid) Start->Solubility PatchClamp Patch Clamp (HEK293) GABA-A Current Modulation Solubility->PatchClamp If Soluble HCN1 HCN1 Channel Assay (Hyperalgesia Marker) PatchClamp->HCN1 If No GABA Effect LORR Loss of Righting Reflex (LORR) (Sedative Potency) PatchClamp->LORR If Current > 20% Potentiation TailClamp Tail Clamp Test (Analgesic/Immobility) HCN1->TailClamp Decision Efficacy Profile? LORR->Decision TailClamp->Decision Outcome1 Anesthetic (GABAergic) Decision->Outcome1 LORR + Outcome2 Non-Sedative (Anticonvulsant/Analgesic) Decision->Outcome2 LORR - / Tail Clamp +

Caption: Workflow for distinguishing true anesthetic activity from non-sedative modulation in propofol analogs.

Experimental Protocols for Cross-Validation

To generate publishable comparison data, the following protocols must be executed. These protocols ensure the observed effects are due to the drug and not the delivery vehicle.

Protocol A: Whole-Cell Patch Clamp (In Vitro Potency)

Objective: Quantify the EC50 for GABA


 receptor current potentiation.
Rationale:  The hydroxyl group of propofol is critical for binding. This assay determines if the 4-Amino substitution preserves this interaction.
  • Cell Line: HEK293 cells stably expressing human

    
     GABA
    
    
    
    receptors.
  • Preparation:

    • Control: Propofol dissolved in DMSO (final concentration <0.1%).

    • Test: 4-Amino Propofol HCl dissolved directly in intracellular pipette solution (water soluble).

  • Procedure:

    • Clamp cells at -60 mV.

    • Apply GABA (EC10 concentration, typically 1-3

      
      M) to establish baseline current (
      
      
      
      ).
    • Co-apply GABA + Test Compound (0.1 to 100

      
      M).
      
    • Measure Peak Current (

      
      ).
      
  • Data Analysis:

    • Calculate Potentiation % =

      
      .
      
    • Success Criteria: Propofol typically yields >300% potentiation at 10

      
      M. If 4-Amino Propofol yields <50%, it is not  a viable general anesthetic candidate.
      
Protocol B: Loss of Righting Reflex (In Vivo LORR)

Objective: Determine the ED50 for induction of anesthesia. Rationale: Systemic efficacy accounts for blood-brain barrier (BBB) penetration, which may be hindered by the ionization of the hydrochloride salt.

  • Subjects: Male Sprague-Dawley rats (250-300g), n=8 per group.

  • Dosing:

    • Group A (Control): Propofol (Lipid Emulsion) - 5, 10, 15 mg/kg IV tail vein.

    • Group B (Test): 4-Amino Propofol HCl (Saline) - 10, 20, 40 mg/kg IV. (Note: Higher starting doses are required for salts due to potential BBB impermeability).

  • Workflow:

    • Restrain animal and administer bolus injection over 10 seconds.

    • Place animal in supine position.

    • Start Timer: Measure Time to LORR (onset) and Duration of LORR (time until animal rights itself 3 times consecutively).

  • Safety Monitoring:

    • Continuously monitor respiratory rate. Aniline derivatives can cause methemoglobinemia; observe for cyanosis (blue extremities).

Table 2: Expected Validation Metrics
MetricPropofol (Reference)4-Amino Propofol HCl (Thresholds)Interpretation
GABA EC50 ~2 - 5

M
Target: < 20

M
> 50

M indicates weak binding.
Onset (IV) < 30 secondsTarget: < 60 secondsDelayed onset suggests slow BBB penetration.
Duration 5 - 10 minutesTarget: 5 - 15 minutesProlonged duration may indicate metabolic stability issues.
Therapeutic Index ~3 - 4Target: > 3Narrow TI indicates high toxicity risk.

Safety & Toxicity Considerations

When validating 4-Amino Propofol HCl, specific toxicity markers distinct from Propofol must be monitored.

  • Methemoglobinemia: Aniline derivatives are known to oxidize hemoglobin to methemoglobin.

    • Test: Co-oximetry analysis of arterial blood samples 30 mins post-infusion.

  • Hemodynamic Stability: Propofol causes dose-dependent hypotension.

    • Comparison: Measure Mean Arterial Pressure (MAP) via femoral artery cannulation. Water-soluble prodrugs (e.g., Fospropofol) often show delayed hypotension; 4-Amino Propofol HCl might exhibit a different profile due to its cationic nature.

Diagram 2: Comparative Safety Pathways

SafetyPathways Propofol Propofol (Lipid Emulsion) LipidLoad Lipid Load (Hypertriglyceridemia) Propofol->LipidLoad Pain Injection Pain (Free Propofol) Propofol->Pain Hypotension Vasodilation (Hypotension) Propofol->Hypotension AminoProp 4-Amino Propofol HCl (Aqueous) NoPain No Injection Pain AminoProp->NoPain MetHb Methemoglobinemia (Aniline Oxidation) AminoProp->MetHb BBB BBB Penetration (Ionization Limited) AminoProp->BBB

Caption: Divergent safety profiles: Propofol struggles with formulation issues, while 4-Amino Propofol faces metabolic toxicity risks.

Conclusion & Recommendation

This compound offers a compelling formulation advantage over Propofol by solving the water-solubility challenge. However, the chemical modification from a phenol to an aniline creates a high risk of loss of anesthetic potency and novel toxicity (MetHb) .

Recommendation for Researchers: Do not assume anesthetic equivalence. Proceed with Protocol A (Patch Clamp) first. If GABA potentiation is weak (<50% of Propofol), the compound should be repositioned as a potential anticonvulsant or HCN1 inhibitor rather than a general anesthetic.

References

  • Propofol Structure-Activity Relationships: Trapani, G., et al. (2000). "Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery."[2] Current Medicinal Chemistry.

  • HCN1 Channel Modulation: Tibbs, G. R., et al. (2013). "HCN1 channels as targets for anesthetic and non-anesthetic propofol analogs in the amelioration of mechanical and thermal hyperalgesia in a mouse model of neuropathic pain." Journal of Pharmacology and Experimental Therapeutics.

  • Non-Sedative Analogs: Krasowski, M. D., et al. (2001). "4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Water-Soluble Prodrugs (Fospropofol): Fechner, J., et al. (2004). "Pharmacokinetics and pharmacodynamics of GPI 15715 or fospropofol (Aquavan injection) - a water-soluble propofol prodrug."[3] British Journal of Anaesthesia.

  • Compound Data: PubChem. "4-Amino-2,6-diisopropylphenol."[4] National Library of Medicine.

Sources

"benchmarking 4-Amino Propofol Hydrochloride against standard anesthetics"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical benchmarking of 4-Amino Propofol Hydrochloride (a water-soluble amino-phenol salt) against the clinical standard Propofol (Lipid Emulsion) . It is designed for researchers evaluating novel anesthetic candidates, focusing on solubility, pharmacodynamics, and safety profiles.

Content Type: Technical Comparison Guide & Experimental Framework Subject: 4-Amino-2,6-diisopropylphenol Hydrochloride (CID: 67833600) vs. Propofol (Diprivan®)

Executive Summary: The Soluble Paradigm

The clinical utility of Propofol is undisputed, yet its formulation—a lipid-based emulsion—introduces critical limitations: pain on injection, risk of microbial growth, and hyperlipidemia during prolonged infusion. This compound represents a structural evolution: the introduction of an amino group at the para position allows for hydrochloride salt formation, rendering the molecule water-soluble.

This guide benchmarks this novel salt against the standard lipid emulsion, focusing on three critical pillars: Formulation Stability , Anesthetic Potency , and Safety/Toxicity .

Chemical & Physical Profile

The fundamental differentiator is the transition from a lipophilic oil to a hydrophilic salt.

FeaturePropofol (Standard)4-Amino Propofol HCl (Candidate)Impact
Structure 2,6-diisopropylphenol4-amino-2,6-diisopropylphenol HClSalt formation enables aqueous solubility.
Formulation 1% Oil-in-Water Emulsion (Soybean oil)Aqueous Solution (Saline/Buffer)Eliminates lipid load; reduces bacterial risk.
Appearance Opaque White ("Milk of Amnesia")Clear Colorless SolutionVisual compatibility with other IV drugs.
Stability Poor (Supports bacterial growth; 12h limit)High (Thermodynamically stable)Extended shelf-life; reduced waste.
pKa ~11 (Phenolic OH)~4-5 (Aniline NH3+) & ~10 (OH)Ionization at physiological pH drives solubility.
Visualization: Structural & Functional Shift

The following diagram illustrates the mechanistic shift from emulsion-based delivery to solution-based delivery.

Propofol_Comparison cluster_0 Standard Propofol cluster_1 4-Amino Propofol HCl P_Lipid Lipophilic Phenol (Oil Phase) Emulsion Lipid Emulsion (Soybean Oil + Egg Lecithin) P_Lipid->Emulsion Formulation P_Release Partitioning from Oil to Plasma Emulsion->P_Release IV Injection Target GABA-A Receptor (CNS Effect) P_Release->Target Diffusion P_Amino Amino-Phenol Salt (Hydrophilic) Solution Aqueous Solution (Saline/Buffer) P_Amino->Solution Dissolution P_Direct Direct Plasma Availability Solution->P_Direct IV Injection P_Direct->Target Rapid Binding

Figure 1: Comparison of delivery mechanisms. The 4-Amino variant bypasses the oil-water partitioning step required for standard propofol.

Experimental Protocols for Benchmarking

To validate the performance of 4-Amino Propofol HCl, the following standardized protocols must be executed. These ensure data is comparable to historical Propofol datasets.

Protocol A: Anesthetic Potency (HD50) & Duration

Objective: Determine the Hypnotic Dose 50% (HD50) and duration of action compared to Propofol. Rationale: Structural modification (adding an amino group) may alter receptor affinity. We must verify if the "amino" variant retains the GABA-ergic potency.

  • Subjects: Male ICR mice (20-25g), n=10 per dose group.

  • Preparation:

    • Control: Propofol (10 mg/mL commercial emulsion).

    • Test: 4-Amino Propofol HCl dissolved in 0.9% saline (10 mg/mL).

  • Procedure (Loss of Righting Reflex - LORR):

    • Administer drug via tail vein injection over 10 seconds.

    • Start Timer: Immediately upon injection completion.

    • Place mouse on its back.

    • LORR Onset: Time until the mouse fails to right itself 3 times within 30 seconds.

    • LORR Duration: Time from onset until the mouse successfully rights itself (all 4 paws on ground).

  • Data Analysis:

    • Calculate HD50 using probit analysis.

    • Plot Dose-Response Curve (Log-dose vs. % Responders).

Protocol B: Pain on Injection (Rat Paw Licking Model)

Objective: Quantify nociceptive response during administration. Rationale: Propofol injection pain is mediated by TRPA1 activation and the lipid solvent. The water-soluble salt should theoretically reduce this, provided the pH is physiological.

  • Subjects: SD Rats, n=6 per group.

  • Procedure:

    • Restrain rat gently.

    • Inject 50 µL of test compound (or control) into the plantar surface of the hind paw.

    • Observation: Record the duration of paw licking, lifting, or flinching over a 5-minute period.

  • Benchmark: Compare against Propofol (High Pain) and Lidocaine-treated Propofol (Low Pain).

Protocol C: Hemodynamic Stability

Objective: Assess cardiovascular depression (a known side effect of Propofol).

  • Instrumentation: Femoral artery cannulation in anesthetized rats for continuous Mean Arterial Pressure (MAP) and Heart Rate (HR) monitoring.

  • Dosing: Bolus injection of 2x HD50 dose.

  • Measurement: Record % drop in MAP and HR from baseline at 1, 3, 5, and 10 minutes post-injection.

Comparative Performance Data (Representative)

Note: The values below for 4-Amino Propofol HCl are projected based on structure-activity relationships of water-soluble propofol derivatives (e.g., Fospropofol, HX0969w) and require experimental verification.

MetricPropofol (Lipid)4-Amino Propofol HCl (Target)Interpretation
Onset of Action < 30 seconds< 45 secondsRapid onset expected (no metabolic activation required vs. prodrugs).
Duration (Sleep Time) 5-10 mins5-15 minsLikely similar; amino group may slightly alter metabolic clearance.
Therapeutic Index (TI) ~3-4Target > 4Water solubility allows for more precise dosing, potentially improving TI.
Injection Pain Severe (without Lidocaine)Mild/NoneAbsence of lipid and TRPA1 irritation (pH dependent).
Bacterial Growth Rapid (requires EDTA/Sulfite)NegligibleSaline formulations are less conducive to bacterial proliferation.
Visualization: Benchmarking Workflow

This diagram outlines the logical flow for validating the candidate drug.

Benchmarking_Workflow cluster_chem Phase 1: Chemical Validation cluster_vivo Phase 2: In Vivo Efficacy cluster_safety Phase 3: Safety Profile Start Candidate: 4-Amino Propofol HCl Solubility Aq. Solubility > 10mg/mL? Start->Solubility Stability 24h Stability (HPLC) Solubility->Stability LORR LORR Assay (Mice) Determine HD50 Stability->LORR If Stable Recovery Recovery Time vs. Propofol LORR->Recovery Pain Paw Licking Test (Injection Pain) Recovery->Pain If Potent Hemo MAP/HR Monitoring (Hemodynamics) Pain->Hemo Tox Cytotoxicity (MTT) (Renal/Hepatic) Hemo->Tox Result Go/No-Go Decision Tox->Result

Figure 2: Step-by-step validation workflow for determining clinical viability.

Safety & Toxicology Considerations

While water solubility solves the lipid-related issues, the introduction of an amino group on the phenol ring introduces specific toxicological risks that must be monitored:

  • Nephrotoxicity: Aminophenols (e.g., p-aminophenol) can be nephrotoxic. Renal function markers (BUN, Creatinine) must be monitored in sub-chronic toxicity studies.

  • Methemoglobinemia: Aniline derivatives can oxidize hemoglobin. Blood gas analysis should check for MetHb levels.

  • Cytotoxicity: Standard MTT assays on HEK293 (kidney) and HepG2 (liver) cells should be performed to compare IC50 values against standard Propofol.

References

  • PubChem. (2025).[1] this compound (CID 67833600).[1] National Library of Medicine. Link

  • Baker, M. T., & Naguib, M. (2005). Propofol: the challenges of formulation. Anesthesiology. Link

  • Trapani, G., et al. (2000).[2] Propofol analogues. Synthesis, relationships between structure and affinity at GABA(A) receptor. Journal of Medicinal Chemistry. Link

  • Eisai Inc. (2008). Lusedra (Fospropofol Disodium) Injection Prescribing Information. FDA.[3][4] Link

  • Langley, M. S., & Heel, R. C. (1988). Propofol: A review of its pharmacodynamic and pharmacokinetic properties. Drugs. Link

Sources

Comparative Guide to Confirming the GABA-A Receptor Activity of 4-Amino Propofol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the activity of 4-Amino Propofol Hydrochloride at the γ-aminobutyric acid type A (GABA-A) receptor. We will objectively compare its functional and binding profile with its parent compound, propofol, supported by detailed experimental methodologies designed for robust and verifiable results.

Introduction: The Rationale for Investigating 4-Amino Propofol

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] It is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduced likelihood of firing an action potential.[1] This receptor is a critical target for numerous clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset and short duration of action. Its primary mechanism involves the positive allosteric modulation of the GABA-A receptor.[3][4] At clinically relevant concentrations, propofol enhances the effect of GABA, primarily by increasing the duration of channel opening.[1][3] At higher concentrations, it can also directly activate the receptor in the absence of GABA, behaving as a direct agonist.[3][5][6][7]

This compound is a structural analog of propofol, featuring an amino group at the para-position of the phenol ring. This modification presents a compelling subject for investigation into structure-activity relationships (SAR) at the GABA-A receptor. The introduction of a polar, ionizable group could significantly alter the compound's pharmacological properties, including its potency, efficacy, and binding kinetics compared to the highly lipophilic propofol.

This guide outlines the essential experimental workflows to definitively characterize the interaction of 4-Amino Propofol with the GABA-A receptor.

The Mechanistic Landscape: Propofol's Interaction with the GABA-A Receptor

To establish a benchmark for comparison, it is crucial to understand how propofol interacts with the GABA-A receptor. Propofol binds to sites on the receptor that are distinct from the GABA binding site, which is located at the interface between α and β subunits.[5] Photolabeling studies and site-directed mutagenesis have identified several potential binding sites for propofol, primarily within the transmembrane domains (TMDs) of the receptor, particularly involving the β subunits.[4][5][8][9] This allosteric binding is what leads to the potentiation of the GABA-induced current.

cluster_receptor GABA-A Receptor (Pentameric Structure) cluster_ligands Ligand Binding Sites cluster_action Mechanism of Action Receptor α1 β2 γ2 α1 β2 Channel Cl- Channel Receptor->Channel Activates GABA_Site GABA Binding Site (α/β interface) GABA_Site->Receptor:beta2 Binds Propofol_Site Propofol Binding Site (Transmembrane - β subunit) Propofol_Site->Receptor:beta2_2 Binds (Allosteric) Influx ↑ Chloride (Cl-) Influx Channel->Influx Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Influx->Hyperpolarization

Caption: GABA-A receptor activation and modulation pathway.

A Dual-Pronged Strategy for Confirmation

A robust assessment of a novel compound's activity requires a combination of functional and binding assays. This dual approach ensures that any observed functional effect is directly attributable to a physical interaction with the target receptor.

  • Functional Assays (Electrophysiology): These measure the consequence of the drug-receptor interaction—specifically, the flow of ions through the channel. This is the ultimate determinant of a compound's efficacy and potency as a modulator or agonist.

  • Binding Assays (Radioligand Competition): These assays confirm a physical, steric interaction between the compound and the receptor, allowing for the quantification of binding affinity.

cluster_exp Experimental Confirmation cluster_results Data Output Start Hypothesis: 4-Amino Propofol acts on GABA-A Receptor Ephys Part 1: Functional Assay (Electrophysiology) Start->Ephys Binding Part 2: Binding Assay (Radioligand Competition) Start->Binding Ephys_Data Potency (EC50) Efficacy (% Max Response) Mode of Action (Modulator vs. Agonist) Ephys->Ephys_Data Binding_Data Binding Affinity (Ki) Binding->Binding_Data Conclusion Conclusion: Confirmation & Characterization of GABA-A Receptor Activity Ephys_Data->Conclusion Binding_Data->Conclusion

Caption: The two-pronged experimental workflow for compound validation.

Part 1: Functional Characterization via Whole-Cell Patch-Clamp Electrophysiology

Core Objective: To determine if this compound modulates GABA-A receptor-mediated currents and to quantify its potency and efficacy in comparison to propofol.

Causality Behind Experimental Choices: We employ whole-cell voltage-clamp electrophysiology as it provides the most direct and sensitive measure of ion channel function.[10][11] By holding the cell membrane at a constant voltage, we can precisely measure the current (ion flow) generated by channel opening. Using a cell line (like HEK293) stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2) provides a controlled system, minimizing variability from other endogenous channels that would be present in primary neurons.

Detailed Experimental Protocol
  • Cell Preparation:

    • Culture HEK293 cells stably expressing the human α1, β2, and γ2 subunits of the GABA-A receptor using standard sterile techniques.

    • Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.

    • Just before recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, 4 ATP-Mg. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • Recording Procedure:

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.

    • Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.

    • Clamp the membrane potential at -60 mV.

    • Use a rapid solution exchange system for fast application of GABA and test compounds.

  • Experimental Paradigms:

    • Paradigm A: Positive Allosteric Modulation (Primary Test):

      • Establish a baseline current by applying a low, consistent concentration of GABA (e.g., EC5-EC10, predetermined).

      • Co-apply the same EC5-EC10 concentration of GABA along with increasing concentrations of 4-Amino Propofol (e.g., 10 nM to 100 µM).

      • Record the peak current at each concentration.

      • Repeat the same protocol for propofol as a positive control.

    • Paradigm B: Direct Activation:

      • Apply increasing concentrations of 4-Amino Propofol alone to the cell.

      • Record any evoked current. This determines if the compound can act as a direct agonist.

      • Compare the maximal current evoked by the test compound to the maximal current evoked by a saturating concentration of GABA.

    • Paradigm C: Antagonist Confirmation:

      • Determine the current evoked by an EC50 concentration of 4-Amino Propofol (in the presence of GABA, from Paradigm A).

      • Co-apply the same concentrations with a competitive GABA-A antagonist, such as bicuculline (10 µM). A significant reduction or elimination of the current confirms the effect is mediated by the GABA-A receptor.[6]

Anticipated Data & Comparative Analysis

The collected data will be used to generate concentration-response curves. By fitting this data to a sigmoidal function, key pharmacological parameters can be extracted.

Parameter4-Amino Propofol HCl (Hypothetical)Propofol (Reference)Interpretation
EC50 (Modulation) 5 µM2 µMPotency as a positive modulator. A lower value indicates higher potency.
Emax (Modulation) 850% of GABA EC101000% of GABA EC10Efficacy. The maximal potentiation achievable by the compound.
EC50 (Direct Activation) > 50 µM~20 µMPotency as a direct agonist.[7]
Emax (Direct Activation) 30% of Max GABA60% of Max GABAEfficacy as a direct agonist relative to the endogenous ligand.
Bicuculline Challenge >95% Inhibition>95% InhibitionConfirms the target of action is the GABA-A receptor.

Part 2: Binding Characterization via Radioligand Competition Assay

Core Objective: To confirm a direct physical interaction between 4-Amino Propofol and the GABA-A receptor complex and to determine its binding affinity (Ki).

Causality Behind Experimental Choices: While electrophysiology shows a functional effect, it does not prove direct binding. A radioligand binding assay provides this proof. We will use a competition assay, which measures the ability of our unlabeled test compound to displace a known radiolabeled ligand from the receptor. This is a highly reliable and quantitative method for determining binding affinity. The choice of radioligand is critical; since propofol does not bind to the GABA or benzodiazepine sites, we will measure the ability of our compound to allosterically modulate the binding of a known ligand, such as [3H]muscimol (a GABA-site agonist).[12] An enhancement of [3H]muscimol binding would be consistent with positive allosteric modulation.

Detailed Experimental Protocol
  • Membrane Preparation (from rat cortex):

    • Homogenize whole rat cerebral cortices in ice-cold 0.32 M sucrose buffer.[12]

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 100,000 x g for 30 min at 4°C to pellet the membranes.

    • Wash the pellet multiple times by resuspension in ice-cold binding buffer and recentrifugation to remove endogenous GABA.[12]

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.

  • Binding Assay:

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Set up assay tubes in triplicate.

    • Total Binding: Add membrane preparation (~100-200 µg protein), a fixed concentration of [3H]muscimol (e.g., 2-5 nM), and buffer.

    • Non-specific Binding: Add membrane, [3H]muscimol, and a saturating concentration of unlabeled GABA (e.g., 10 mM) to displace all specific binding.[12]

    • Competition: Add membrane, [3H]muscimol, and increasing concentrations of 4-Amino Propofol or propofol (e.g., 10 nM to 1 mM).

  • Incubation and Termination:

    • Incubate all tubes for 30-60 minutes on ice (4°C) to reach equilibrium.[13]

    • Rapidly terminate the assay by vacuum filtration through glass fiber filters (e.g., GF/B), separating the bound radioligand (on the filter) from the free (in the filtrate).

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Anticipated Data & Comparative Analysis

The data are used to calculate the percentage of specific binding at each concentration of the competitor. Plotting this against the log concentration of the competitor generates an inhibition curve, from which the IC50 (the concentration that inhibits 50% of specific binding) is determined. The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Parameter4-Amino Propofol HCl (Hypothetical)Propofol (Reference)Interpretation
IC50 vs [3H]muscimol 12 µM8 µMThe concentration required to achieve 50% of the maximal effect on radioligand binding.
Ki (Affinity Constant) 7.5 µM5 µMThe binding affinity of the compound for the receptor. A lower value indicates a higher affinity.

Synthesis of Findings and Conclusion

By integrating the results from both the functional and binding assays, a comprehensive profile of this compound's activity can be established. The electrophysiology data will confirm its role as a positive allosteric modulator and/or direct agonist, providing key parameters of potency (EC50) and efficacy (Emax). The radioligand binding data will provide independent verification of a direct interaction with the receptor complex and quantify its binding affinity (Ki).

Comparing these quantitative metrics directly with those of propofol will allow for a clear determination of how the addition of the 4-amino group impacts the molecule's interaction with the GABA-A receptor. This systematic, dual-pronged approach provides a self-validating and authoritative framework for characterizing novel compounds targeting this critical receptor.

cluster_compound Test Compound cluster_target Biological Target cluster_assays Validation Assays cluster_conclusion Characterization Compound 4-Amino Propofol HCl Target GABA-A Receptor Compound->Target Interacts? Ephys Electrophysiology (Does it work?) Target->Ephys Binding Binding Assay (Does it bind?) Target->Binding Conclusion Confirmed Positive Allosteric Modulator Potency: EC50 Efficacy: Emax Affinity: Ki Ephys->Conclusion Binding->Conclusion

Caption: Summary workflow from hypothesis to full characterization.

References

  • Patsnap Synapse. (2024). What is the mechanism of Propofol? Retrieved from Patsnap Synapse. [Link]

  • Wikipedia. (n.d.). Propofol. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). GABAA receptor. Retrieved from Wikipedia. [Link]

  • New Drug Approvals. (2021). PROPOFOL. Retrieved from New Drug Approvals. [Link]

  • Mozrzymas, J. W., et al. (n.d.). GABA A receptor model, stimulation protocols and simulated currents.... ResearchGate. [Link]

  • PubMed. (2021). Continuous Flow Synthesis of Propofol. Retrieved from PubMed. [Link]

  • Akk, G., et al. (2018). Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors. PubMed Central. [Link]

  • Wikipedia. (n.d.). Gaboxadol. Retrieved from Wikipedia. [Link]

  • Yip, G., et al. (2013). A propofol binding site on mammalian GABAA receptors identified by photolabeling. PubMed Central. [Link]

  • Hara, M., et al. (1993). Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat. PubMed. [Link]

  • Washington University School of Medicine. (n.d.). Propofol is an allosteric agonist with multiple binding sites on concatemeric ternary GABA>A> receptors. WashU Medicine Research Profiles. [Link]

  • Sigel, E., & Steinmann, M. E. (2012). Electrophysiology of ionotropic GABA receptors. PubMed Central. [Link]

  • Jayakar, S. S., et al. (2019). Three classes of propofol binding sites on GABAA receptors. PubMed Central. [Link]

  • Google Patents. (n.d.). CN104649867B - Preparation method of propofol.
  • Enna, S. J., & Bylund, D. B. (2009). Characterization of GABA Receptors. PubMed Central. [Link]

  • ResearchGate. (2023). (PDF) Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from ResearchGate. [Link]

  • University of North Carolina. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. [Link]

  • Current Protocols. (n.d.). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Retrieved from Current Protocols. [Link]

  • Williams, D. B., & Akabas, M. H. (2002). Structural Evidence that Propofol Stabilizes Different GABA A Receptor States at Potentiating and Activating Concentrations. Journal of Neuroscience. [Link]

  • Di-Mauro, G., et al. (2021). Continuous Flow Synthesis of Propofol. PubMed Central. [Link]

  • Liu, J., et al. (2020). Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. PubMed. [Link]

  • Institut Pasteur. (n.d.). Electrophysiology of ionotropic GABA receptors. Retrieved from Institut Pasteur Research. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. [Link]

  • ResearchGate. (n.d.). Neurotransmitter-binding site a, Electrophysiology of the GABAA.... Retrieved from ResearchGate. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Amino Propofol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

4-Amino-2,6-diisopropylphenol Hydrochloride (4-Amino Propofol HCl) is a water-soluble amino derivative of the intravenous anesthetic Propofol.[1][2] Unlike the clinical oil-in-water emulsion of Propofol, this compound typically presents as a crystalline solid or powder .[1][2]

This physical state drastically alters the risk profile.[1][2] While clinical Propofol hazards focus on accidental injection or bacterial contamination, 4-Amino Propofol HCl introduces the risk of inhalation of bioactive dust .[1][2] Absorption through mucous membranes or lungs can theoretically induce central nervous system (CNS) depression, in addition to the corrosive/irritating properties inherent to substituted phenols.[1][2]

The Core Directive: Treat this compound as a Potent Bioactive Solid . Containment of dust is the primary safety objective.[2]

The PPE Matrix: A Layered Defense System

Do not rely on a single barrier.[1][2] Use a "Swiss Cheese" model where multiple layers cover the potential failure points of the previous layer.[1][2]

Protection ZoneRequired EquipmentTechnical Rationale (Causality)
Respiratory N95 (minimum) or P100 Respirator Hazard: Aerosolized bioactive dust during weighing.[1][2] Logic: Surgical masks offer zero protection against chemical particulates.[1][2] If working outside a fume hood (not recommended), a P100 is mandatory.[1][2]
Dermal (Hands) Double Nitrile Gloves (0.11mm min thickness)Hazard: Phenolic compounds can permeate standard latex.[1][2] Logic: The outer glove protects against gross contamination; the inner glove maintains the barrier during doffing.[1][2] Change immediately upon splash.
Ocular Chemical Splash Goggles Hazard: Corrosive injury to cornea; rapid absorption via tear ducts.[1][2] Logic: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1][2]
Body Tyvek® Lab Coat (or closed-front cotton)Hazard: Dust settling on clothing, leading to secondary exposure outside the lab.[1][2] Logic: Tyvek sheds particles better than cotton and is disposable, preventing home contamination.[1][2]

Operational Protocols: Step-by-Step

Phase A: Engineering Controls (The Primary Barrier)

Before donning PPE, ensure your environment is compliant.[1][2]

  • Chemical Fume Hood: All open-vial handling (weighing, transfer) must occur here.[1][2]

  • Airflow Check: Verify face velocity is between 80–100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic to prevent "jumping" during weighing.[1][2]

Phase B: Weighing & Solubilization (The Critical Moment)

Context: This is the highest risk phase for dust generation.[1][2]

  • Pre-Weigh Setup: Place a chaotic-absorbent mat (pig mat) inside the hood to catch spills.[1][2] Have a pre-tared vial ready.[1][2]

  • The Transfer:

    • Open the source container only inside the hood.[1][2]

    • Use a disposable spatula.[1][2] Do not reuse spatulas to avoid cross-contamination.[1][2]

    • Technique: Transfer slowly to minimize dust clouds.[1][2] If the powder clumps, do not crush it vigorously in an open vessel.[1][2]

  • Solubilization:

    • Add solvent (typically water or saline for the HCl salt) immediately to the weighed powder.[1][2]

    • Safety Check: Once in solution, the inhalation risk drops significantly, but the dermal absorption risk remains.[1][2] Cap the vial immediately.

Phase C: Waste Disposal & Decontamination

Goal: Prevent downstream exposure to janitorial staff.[1][2]

  • Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves go into a sealed biohazard/chemical waste bag labeled "Toxic/Bioactive."[1][2]

  • Liquid Waste: Dispose of excess solutions in a dedicated "Phenolic/Organic" waste stream.[1][2] Do not pour down the drain.

  • Surface Decontamination:

    • Step 1: Wipe with a detergent solution (soap/water) to remove the salt.[1][2]

    • Step 2: Follow with 70% Ethanol or Isopropanol.[1][2]

    • Why this order? Organic solvents can sometimes spread dry powders; wet wiping captures the dust first.[1][2]

Logical Workflow Visualization

The following diagram illustrates the decision logic for handling 4-Amino Propofol HCl, ensuring the correct safety tier is applied based on the state of the matter.

G Start START: Handling 4-Amino Propofol HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Salt Liquid Aqueous Solution StateCheck->Liquid Dissolved RiskSolid HIGH RISK: Inhalation of Bioactive Dust Solid->RiskSolid RiskLiquid MED RISK: Dermal Absorption / Splash Liquid->RiskLiquid ActionSolid MANDATORY: Fume Hood + N95/P100 Double Gloves + Goggles RiskSolid->ActionSolid ActionLiquid Standard PPE: Lab Coat + Gloves + Glasses Work on spill tray RiskLiquid->ActionLiquid Disposal Disposal: Segregated Chemical Waste (Do not drain pour) ActionSolid->Disposal ActionLiquid->Disposal

Caption: Decision matrix for PPE selection based on the physical state of 4-Amino Propofol HCl. Note the escalation of respiratory protection for solids.[1][2]

Emergency Response: Self-Validating Protocols

A self-validating protocol is one where the response confirms the safety of the operator.[1][2]

Scenario 1: Powder Spill inside Fume Hood

  • Stop: Do not rush. The hood is containing the hazard.[1][2]

  • Cover: Gently place a wet paper towel over the powder.[1][2] Validation: If dust does not puff up, you have successfully suppressed the aerosol.[1][2]

  • Wipe: Wipe inward toward the center of the spill.[1][2]

Scenario 2: Dermal Exposure (Skin Contact) [1][2]

  • Strip: Remove contaminated clothing/gloves immediately.[1][2]

  • Flush: Wash with soap and water for 15 minutes.[1][2] Avoid organic solvents (alcohol) on skin, as they may increase transdermal absorption of phenolic compounds.[1][2]

  • Report: Seek medical observation.[1][2][3][4][5] Propofol derivatives can cause delayed CNS effects (drowsiness, bradycardia).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4943, Propofol.[1][2] Retrieved from [Link][1][2]

    • Context: Provides the baseline toxicological profile for the parent pharmacophore (phenol derivative, anesthetic properties).[1][2]

    • Context: Used to extrapolate H-codes (H302, H315, H319) for the amino-derivative in the absence of a specific clinical SDS for the research salt.[1][2]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][2] Retrieved from [Link][1][2]

    • Context: Regulatory standard for handling high-potency research chemicals ("Band 3/4" equivalent handling).[1][2]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。